Cericlamine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
112922-55-1 |
|---|---|
Fórmula molecular |
C12H17Cl2NO |
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3 |
Clave InChI |
FWYRGHMKHZXXQX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |
Sinónimos |
2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol cericlamine JO 1017 JO-1017 |
Origen del producto |
United States |
Foundational & Exploratory
Cericlamine (JO-1017): An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cericlamine (developmental code: JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was under investigation as a potential therapeutic agent for depression, anxiety disorders, and anorexia nervosa.[1][2] Developed by Jouveinal, it reached Phase III clinical trials before its development was discontinued.[2] Structurally belonging to the amphetamine family and related to phentermine, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This guide provides a comprehensive overview of the known mechanism of action of this compound, based on available preclinical and clinical data.
Primary Mechanism of Action: Serotonin Reuptake Inhibition
This compound's principal pharmacological effect is the blockade of the serotonin transporter (SERT).[1][2][3] SERT is a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic neurotransmission. By inhibiting SERT, this compound increases the concentration and prolongs the duration of action of serotonin in the synapse, thereby enhancing serotonergic signaling. This enhanced signaling is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.
The immediate neurochemical effect of this compound is the elevation of synaptic serotonin levels. However, the therapeutic effects of SSRIs are generally understood to manifest after a period of chronic administration. This delay is attributed to a cascade of adaptive changes in the serotonin system, including the desensitization of presynaptic 5-HT1A autoreceptors, which leads to a further increase in serotonin release and postsynaptic signaling.
Quantitative Analysis of Transporter Binding and Inhibition
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT | NET | DAT | NET/SERT Ratio | DAT/SERT Ratio |
| This compound (JO-1017) | N/A | N/A | N/A | N/A | N/A |
| Fluoxetine | 1.1 | 150 | 940 | 136 | 855 |
| Sertraline | 0.29 | 420 | 25 | 1448 | 86 |
| Paroxetine | 0.1 | 4.8 | 170 | 48 | 1700 |
| N/A: Data not available in the reviewed literature. Comparative data are representative values from the scientific literature. |
Table 2: Monoamine Reuptake Inhibition (IC50, nM)
| Compound | Serotonin (5-HT) | Norepinephrine (B1679862) (NE) | Dopamine (B1211576) (DA) |
| This compound (JO-1017) | N/A | N/A | N/A |
| Fluoxetine | 10 | 280 | 1200 |
| Sertraline | 1.3 | 240 | 62 |
| Paroxetine | 0.3 | 40 | 260 |
| N/A: Data not available in the reviewed literature. Comparative data are representative values from the scientific literature. |
Secondary Pharmacological Profile
5-HT2 Receptors
Initial hypotheses suggested a potential interaction of this compound with 5-HT2 receptors, which could contribute to its effects on sleep architecture.[3] However, a study involving chronic administration of this compound in rats found no significant changes in the binding to 5-HT2A or 5-HT2C receptors, as well as 5-HT1A and 5-HT3 receptors. This suggests that this compound does not have a high affinity for these receptors and that its primary mechanism of action is indeed selective for the serotonin transporter.
Table 3: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound (JO-1017) Affinity |
| 5-HT1A | Not significantly affected by chronic treatment |
| 5-HT2A | Not significantly affected by chronic treatment |
| 5-HT2C | Not significantly affected by chronic treatment |
| 5-HT3 | Not significantly affected by chronic treatment |
| Based on a 1995 study by Blier et al. Specific Ki values were not reported. |
Other Receptors and Transporters
A comprehensive binding profile of this compound at a wide range of other neurotransmitter receptors and transporters is not available in the reviewed literature. As a member of the amphetamine family, a theoretical interaction with dopamine and norepinephrine systems might be considered; however, its classification as a "moderately selective" SSRI implies that its affinity for NET and DAT is significantly lower than for SERT.
Experimental Protocols
Detailed experimental protocols from the original preclinical studies of this compound by Jouveinal are not publicly available. The following sections describe generalized, representative protocols for the key assays used to characterize the mechanism of action of a monoamine reuptake inhibitor.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To determine the affinity of this compound for SERT, NET, and DAT.
General Procedure:
-
Membrane Preparation: Membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with human SERT, NET, or DAT) or from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) are prepared by homogenization and centrifugation.
-
Assay Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Reuptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into nerve terminals.
Objective: To determine the potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
General Procedure:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., cortex for serotonin and norepinephrine, striatum for dopamine) by homogenization and differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound).
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) is added to initiate uptake.
-
Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C).
-
Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.
Conclusion
This compound (JO-1017) is a selective serotonin reuptake inhibitor. Its primary mechanism of action involves the potent and selective inhibition of the serotonin transporter, leading to enhanced serotonergic neurotransmission. While its development was discontinued, its pharmacological profile places it firmly within the class of SSRIs. Further understanding of its precise selectivity and potency would require access to the original preclinical quantitative binding and functional data, which are not currently available in the public domain. The information and generalized protocols provided in this guide serve as a comprehensive overview of its known mechanism of action based on the available scientific literature.
References
An In-depth Technical Guide to the Synthesis of Cericlamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cericlamine (developmental code: JO-1017) is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) that was investigated for the treatment of depression, anxiety disorders, and anorexia nervosa. Although it reached Phase III clinical trials, its development was discontinued, and it was never marketed. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound, based on a comprehensive review of related chemical literature and patents for analogous compounds.
The core structure of this compound is 3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol. This guide will focus on a likely industrial synthesis route, providing detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of the chemical processes involved.
This compound Synthesis Pathway
This pathway is advantageous for its use of readily available starting materials and its amenability to large-scale production.
Diagram of the this compound Synthesis Pathway
Caption: A plausible three-step synthesis of this compound.
Data Presentation
The following tables summarize the expected quantitative data for each step of the this compound synthesis, based on analogous reactions.
Table 1: Reactants and Products
| Step | Starting Material(s) | Key Reagents | Product |
| 1 | 3,4-Dichlorobenzaldehyde, 2-Nitropropane | Sodium Hydroxide (B78521), Methanol | 1-(3,4-Dichlorophenyl)-2-methyl-2-nitropropan-1-ol |
| 2 | 1-(3,4-Dichlorophenyl)-2-methyl-2-nitropropan-1-ol | Hydrogen, Raney Nickel | 2-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-1-ol |
| 3 | 2-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-1-ol | Formaldehyde, Formic Acid | This compound |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature | Duration | Yield (%) |
| 1 | Methanol | 0°C to Room Temp. | 2-4 hours | ~70% |
| 2 | Ethanol | Room Temp. | 4 hours | ~72% |
| 3 | (neat) | Reflux | 3.5 hours | ~86% |
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed this compound synthesis. These are adapted from a closely related synthesis and should be considered illustrative.
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)-2-methyl-2-nitropropan-1-ol (Intermediate 1)
-
A solution of potassium hydroxide in methanol (5% w/v) is prepared and cooled to -8°C.
-
2-Nitropropane is added dropwise to the cooled methanolic potassium hydroxide solution with stirring.
-
After 5 minutes, a solution of 3,4-dichlorobenzaldehyde in methanol is added slowly, ensuring the temperature is maintained below 0°C.
-
The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature over 2 hours.
-
The solvent is removed under reduced pressure to yield a crude oil.
-
The oil is partitioned between water and diethyl ether. The aqueous layer is acidified to pH 6 with acetic acid and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the nitro-alcohol as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-1-ol (Intermediate 2)
-
The crude 1-(3,4-dichlorophenyl)-2-methyl-2-nitropropan-1-ol is dissolved in ethanol containing one equivalent of acetic acid.
-
Raney nickel (approximately 20% by weight of the nitro-alcohol) is added to the solution.
-
The mixture is hydrogenated in a pressure vessel under a hydrogen atmosphere (e.g., 250 p.s.i.) for 4 hours at room temperature.
-
The reaction mixture is filtered to remove the Raney nickel catalyst.
-
The filtrate is concentrated under reduced pressure to yield a crude oil.
-
Trituration of the crude product with diethyl ether affords the amino-alcohol as a solid, which can be collected by filtration.
Step 3: Synthesis of this compound (3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol)
-
The 2-amino-1-(3,4-dichlorophenyl)-2-methylpropan-1-ol is added to a mixture of formic acid and formaldehyde.
-
The reaction mixture is heated to reflux for 3.5 hours.
-
After cooling, the solution is poured into a rapidly stirred mixture of aqueous potassium carbonate solution and diethyl ether.
-
The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The dried solution is treated with ethereal hydrogen chloride to precipitate the hydrochloride salt of this compound.
-
The solid is collected by filtration and can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound hydrochloride.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis, from starting materials to the final product.
Cericlamine: A Technical Whitepaper on a Phentermine-Derived Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cericlamine (JO-1017), a structural derivative of phentermine, was developed by Jouveinal as a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depression, anxiety disorders, and anorexia nervosa.[1][2] Despite reaching Phase III clinical trials, its development was discontinued. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and available pharmacological data, compiled from disparate public sources. Due to the discontinuation of its development, detailed quantitative data and specific experimental protocols are limited in the public domain. This guide aims to consolidate the known information to serve as a resource for researchers in the field of antidepressant drug development.
Introduction
This compound emerges from the amphetamine class of compounds and is chemically derived from phentermine.[1][2] Its development in the late 1980s and early 1990s was part of a broader effort to identify novel antidepressant agents with improved efficacy and side-effect profiles. As a selective serotonin reuptake inhibitor, this compound's mechanism of action aligns with the monoamine hypothesis of depression, which posits that an imbalance in neurotransmitters like serotonin contributes to depressive symptoms. While its clinical development was ultimately halted, the study of this compound provides valuable insights into the structure-activity relationships of phentermine derivatives and the pharmacology of SSRIs.
Chemical Properties and Synthesis
2.1 Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol | [3] |
| Developmental Code | JO-1017 | [1][2] |
| Molecular Formula | C₁₂H₁₇Cl₂NO | [3] |
| Molar Mass | 262.17 g/mol | [3] |
| CAS Number | 112922-55-1 | [3] |
2.2 Synthesis Pathway
A general synthesis for this compound has been described and involves a multi-step process.[3] The synthesis commences with an arylation of methacrylic acid, followed by the introduction of the dimethylamine (B145610) group, esterification, and a final reduction step to yield the this compound molecule.
References
Cericlamine's Serotonin Reuptake Inhibitor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cericlamine (JO-1017) is a compound identified as a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI). As a derivative of the amphetamine family, specifically phentermine, it was investigated as a potential therapeutic agent for depression, anxiety disorders, and anorexia nervosa. Although its development was discontinued (B1498344) in 1999 after reaching phase III clinical trials, its pharmacological profile remains of interest to researchers studying the structure-activity relationships of monoamine transporter inhibitors. This technical guide provides an in-depth overview of the core aspects of this compound's selectivity for the serotonin transporter (SERT), including comparative binding affinity data, detailed experimental methodologies for assessing such selectivity, and visual representations of key concepts and processes.
Data Presentation: Monoamine Transporter Binding Affinity
A critical aspect of characterizing any potential SSRI is to quantify its binding affinity for the primary target, the serotonin transporter (SERT), as well as for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This is typically expressed using the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates a higher binding affinity. The ratio of affinities for NET and DAT relative to SERT provides a measure of the compound's selectivity.
Despite a comprehensive review of available literature, specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound (JO-1017) at the human serotonin, norepinephrine, and dopamine transporters are not publicly available. The discontinuation of its development in 1999 may have limited the publication of such detailed pharmacological data.
For comparative purposes, the following table presents the binding affinities of several well-established SSRIs.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| This compound (JO-1017) | N/A | N/A | N/A | N/A | N/A |
| Fluoxetine (B1211875) | 1.4 | >1000 | >1000 | >714 | >714 |
| Sertraline | 0.29 | 16 | 25 | 55 | 86 |
| Paroxetine | 0.1 | 3.7 | 132 | 37 | 1320 |
| Citalopram | 1.8 | 6100 | >10000 | 3389 | >5556 |
Note: "N/A" indicates that the data is not publicly available. The presented values for other SSRIs are approximate and can vary depending on the experimental conditions.
Experimental Protocols
The determination of a compound's binding affinity and selectivity for monoamine transporters is typically achieved through two primary in vitro assays: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand known to bind to that transporter.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for SERT, NET, and DAT.
Materials:
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Membrane Preparations: Homogenates from cells expressing the recombinant human transporters (e.g., HEK293 cells) or from specific brain regions rich in the respective transporters (e.g., striatum for DAT).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known selective ligand for each transporter to determine non-specific binding (e.g., fluoxetine for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).
-
Assay Buffer: Typically a Tris-based buffer with appropriate ions (e.g., NaCl, KCl) to maintain physiological pH and ionic strength.
-
Filtration System: A cell harvester with glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for the uptake of serotonin, norepinephrine, and dopamine.
Materials:
-
Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), and [³H]Dopamine (DA).
-
Synaptosomal Preparations: Prepared from specific rat brain regions (e.g., cerebral cortex for 5-HT and NE, striatum for DA).
-
Test Compound: this compound at a range of concentrations.
-
Uptake Buffer: A Krebs-Ringer bicarbonate buffer or similar physiological salt solution.
-
Filtration System and Scintillation Counter: As described for the binding assay.
Procedure:
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period at 37°C.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.
Mandatory Visualizations
Caption: Mechanism of Action of a Selective Serotonin Reuptake Inhibitor like this compound.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Caption: Logical Relationship of this compound's Transporter Selectivity.
Conclusion
This compound was developed as a moderately selective serotonin reuptake inhibitor. While precise, publicly available quantitative data on its binding affinities for monoamine transporters are lacking, the established methodologies of radioligand binding and synaptosomal uptake assays provide a robust framework for determining such parameters. The principles of SSRI action, involving the selective blockade of the serotonin transporter to enhance serotonergic neurotransmission, are well-understood and would have formed the basis of this compound's therapeutic potential. The provided diagrams and experimental outlines serve as a guide for researchers interested in the fundamental pharmacology of selective serotonin reuptake inhibitors. Further investigation into archived or proprietary data from Jouveinal may be necessary to uncover the specific quantitative selectivity profile of this compound.
Cericlamine: An In-Depth Profile of a Selective Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cericlamine (JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was under development for the treatment of depression. While its clinical development was discontinued, understanding its in vitro binding profile remains crucial for researchers in the field of neuropharmacology and drug discovery. This technical guide provides a comprehensive overview of the available in vitro binding data for this compound, details established experimental protocols for assessing such compounds, and visualizes relevant biological pathways.
Core Mechanism of Action: Serotonin Reuptake Inhibition
This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this transporter, this compound increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Cericlamine's Interaction with Monoamine Transporters: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cericlamine (developmental code: JO-1017) is a pharmacological agent recognized primarily for its potent and moderately selective inhibition of the serotonin (B10506) transporter (SERT). This technical guide synthesizes the available data on the effects of this compound on the three principal monoamine transporters: the serotonin transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). While quantitative data on its interaction with DAT and NET is notably scarce in publicly accessible literature, this document provides a comprehensive overview of its established effects on SERT, alongside detailed experimental protocols relevant to the study of monoamine transporter inhibitors. The guide also includes visualizations of key experimental workflows to aid in the conceptualization of research methodologies in this domain.
Introduction
Monoamine transporters are critical regulators of neurotransmission, clearing serotonin, dopamine, and norepinephrine from the synaptic cleft and thereby controlling the duration and intensity of signaling.[1] These transporters are the primary targets for a wide array of psychotropic medications, including antidepressants and psychostimulants.[1] this compound emerged as a promising antidepressant candidate, classified as a potent and moderately selective serotonin reuptake inhibitor (SSRI).[2] Understanding the complete interaction profile of compounds like this compound across all three monoamine transporters is crucial for predicting their therapeutic efficacy and potential side-effect profiles.
Quantitative Analysis of this compound's Effects on Monoamine Transporters
A thorough review of the existing scientific literature reveals a significant gap in the quantitative data regarding this compound's binding affinity (Ki) and inhibitory concentration (IC50) for the dopamine and norepinephrine transporters. The available information predominantly characterizes its potent effects on the serotonin transporter.
Table 1: Summary of this compound's Interaction with Monoamine Transporters
| Transporter | Binding Affinity (Ki) | Inhibition of Uptake (IC50) | Remarks |
| Serotonin Transporter (SERT) | Data not available in specific numerical form, but described as "potent". | Data not available. | This compound is consistently characterized as a potent and moderately selective SERT inhibitor.[2] |
| Dopamine Transporter (DAT) | Data not available. | Data not available. | The affinity of this compound for DAT is reported to be significantly lower than for SERT. |
| Norepinephrine Transporter (NET) | Data not available. | Data not available. | The affinity of this compound for NET is reported to be significantly lower than for SERT. |
Note: The lack of specific Ki and IC50 values for DAT and NET in the public domain prevents a quantitative comparison of this compound's selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with monoamine transporters.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific transporter.[3] It involves the use of a radiolabeled ligand that binds to the transporter and measuring the ability of the unlabeled test compound to displace it.
Objective: To determine the Ki of this compound for SERT, DAT, and NET.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human SERT, DAT, or NET (e.g., HEK293 cells).
-
Radioligands:
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55
-
For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55
-
-
Test Compound: this compound (JO-1017) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.
-
Test Compound: Add various concentrations of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.
Objective: To determine the IC50 of this compound for the inhibition of serotonin, dopamine, and norepinephrine uptake.
Materials:
-
Cells or Synaptosomes: Cell lines expressing the target transporter or synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET).
-
Radiolabeled Neurotransmitters: [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.
-
Test Compound: this compound at various concentrations.
-
Uptake Buffer: A physiological buffer containing appropriate ions and glucose.
-
Inhibitors for Control: Selective inhibitors for each transporter to define non-specific uptake.
-
Filtration Apparatus or Scintillation Plate Reader.
Protocol:
-
Synaptosome/Cell Preparation:
-
Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation or use cultured cells expressing the transporters.
-
Resuspend the preparation in uptake buffer.
-
-
Assay Setup:
-
Pre-incubate the cell/synaptosome suspension with various concentrations of this compound or control inhibitors.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
-
Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake. The timing is critical to measure the initial rate of uptake.
-
Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters followed by washing with ice-cold buffer, or by adding a stop solution.
-
Measurement:
-
For filtration assays, measure the radioactivity retained on the filters using a scintillation counter.
-
For assays in plates, lyse the cells and measure the radioactivity in the lysate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake at each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathways
The direct mechanism of action of reuptake inhibitors like this compound is the blockade of the transporter protein, which leads to an accumulation of the respective neurotransmitter in the synaptic cleft. This enhanced neurotransmitter concentration then leads to increased activation of postsynaptic receptors. The downstream signaling pathways are complex and depend on the specific receptors being activated. For serotonin, this would involve various 5-HT receptor subtypes, each coupled to different G-protein signaling cascades (e.g., Gs, Gi/o, Gq).
Due to the lack of specific data on this compound's interaction with DAT and NET, a detailed diagram of its influence on dopamine and norepinephrine signaling pathways cannot be accurately constructed.
Conclusion
This compound is a well-established potent and moderately selective serotonin reuptake inhibitor. While its primary mechanism of action is clear, a comprehensive understanding of its full pharmacological profile is hindered by the lack of publicly available quantitative data on its interactions with the dopamine and norepinephrine transporters. Further research is required to fully elucidate the selectivity and potential polypharmacology of this compound, which would provide valuable insights for the development of future therapeutics targeting the monoamine transporter family. The experimental protocols provided in this guide serve as a foundational resource for researchers aiming to characterize the effects of novel compounds on these critical neuronal proteins.
References
Preclinical Pharmacology of Cericlamine: An Overview
Introduction
Pharmacodynamics
Cericlamine's primary mechanism of action is the selective inhibition of the serotonin (B10506) transporter (SERT), leading to increased synaptic concentrations of serotonin.
Monoamine Transporter Inhibition
Available in vitro data indicates that this compound is a potent inhibitor of serotonin (5-HT) uptake. One study reported an IC50 value for the inhibition of 5-HT uptake in rat hypothalamic synaptosomes.
Table 1: In Vitro Inhibition of Monoamine Uptake by this compound
| Target | IC50 (nM) | Species | Tissue | Reference |
| Serotonin Transporter (SERT) | 240 | Rat | Hypothalamic Synaptosomes | [Not available] |
No comprehensive binding affinity (Ki) data for a wide range of neurotransmitter receptors and transporters is publicly available. However, qualitative descriptions from a key review abstract suggest that this compound has a weak affinity for other types of receptors, supporting its selectivity for the serotonin transporter.
In Vivo Pharmacodynamic Effects
Preclinical studies in animal models have demonstrated effects consistent with an antidepressant profile.
Chronic administration of this compound has been shown to affect the sleep-wakefulness cycle in rats. In one study, this compound was administered intraperitoneally (i.p.) at doses of 1, 8, 16, and 32 mg/kg. These studies are valuable for understanding the in vivo central nervous system effects of the compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species, such as half-life (t1/2), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, are not available in the public domain. The lack of this information prevents a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Toxicology
No publicly available data on the acute or chronic toxicology of this compound, including LD50 values, could be identified.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not available in the published literature. The following represents a generalized workflow for the types of studies that would have been conducted.
In Vitro Monoamine Uptake Assay Workflow
Caption: Generalized workflow for an in vitro monoamine uptake assay.
Signaling Pathway
As a selective serotonin reuptake inhibitor, this compound's primary effect is to enhance serotonergic neurotransmission. The downstream signaling events are consistent with those of other SSRIs.
Caption: Simplified signaling pathway of this compound.
This compound is a selective serotonin reuptake inhibitor whose preclinical development showed promise for the treatment of depression. However, due to the discontinuation of its clinical development, a comprehensive public record of its preclinical pharmacology is not available. The limited information suggests a profile typical of an SSRI, with selective inhibition of serotonin uptake. A more detailed understanding of its binding affinities, pharmacokinetic properties, and toxicological profile would require access to unpublished data from the manufacturer.
Cericlamine (JO-1017) for Major Depressive Disorder: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cericlamine (developmental code: JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was under investigation by Jouveinal for the treatment of major depressive disorder (MDD), anxiety disorders, and anorexia nervosa.[1] As a derivative of the amphetamine family, specifically phentermine, it showed promise in its early developmental stages, reaching Phase III clinical trials in 1996.[1] However, its development was discontinued (B1498344) in 1999 for reasons that have not been fully disclosed in publicly available literature.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical research on this compound, including its mechanism of action, synthesis, and the limited available data on its clinical evaluation. Due to the discontinuation of its development, a complete dataset from the clinical trials is not publicly accessible. This paper aims to consolidate the existing information to serve as a resource for researchers in the field of antidepressant drug development.
Introduction
The development of novel antidepressants has been a cornerstone of psychiatric research for decades. In the early 1990s, the focus was heavily on selective serotonin reuptake inhibitors (SSRIs) due to their improved side-effect profile compared to older tricyclic antidepressants and monoamine oxidase inhibitors. This compound (JO-1017) emerged during this period as a promising candidate from the French pharmaceutical company Jouveinal.[2] Its investigation as a treatment for major depressive disorder was based on its potent inhibition of serotonin reuptake.[1] This document synthesizes the available technical information on this compound, providing insights into its chemical properties, pharmacological profile, and clinical development history.
Chemical and Pharmacokinetic Properties
This compound is chemically known as 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol. Its development was part of an effort to identify novel chemical entities with high affinity and selectivity for the serotonin transporter (SERT).
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Developmental Code | JO-1017 | [1] |
| IUPAC Name | 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol | |
| Molecular Formula | C₁₂H₁₇Cl₂NO | |
| Molar Mass | 262.17 g/mol | |
| Route of Administration | Oral | [1] |
| Elimination Half-life | 8 hours | [1] |
| Reported Daily Dosage | 300 mg | [1] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability in humans are not available in the public domain.
Mechanism of Action
This compound is classified as a potent and moderately selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced neurotransmission is believed to be the underlying principle for its antidepressant effects.
dot
Caption: this compound's mechanism of action as an SSRI.
Binding Profile
While this compound is described as a "moderately selective" SSRI, specific quantitative data on its binding affinity (Ki values) for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) are not available in the peer-reviewed literature. This data is crucial for a complete understanding of its selectivity and potential off-target effects.
Table 2: this compound Binding Affinity (Ki, nM) - Data Not Available
| Transporter | This compound (JO-1017) |
| SERT | Data not available |
| NET | Data not available |
| DAT | Data not available |
Experimental Protocols
Synthesis of this compound
A patented method for the synthesis of this compound involves a four-step process starting from the arylation of methacrylic acid.
dot
Caption: Synthetic pathway for this compound.
The detailed protocol as described in the patent is as follows:
-
Arylation: Methacrylic acid is arylated with the diazonium chloride of 3,4-dichloroaniline to yield (+/-)2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid.
-
Amination: The resulting acid is aminated with dimethylamine to produce (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid, or its alkaline metal salt.
-
Esterification: The amino-acid or its salt is then esterified.
-
Reduction: Finally, the ester is reduced using a metal or organometal hydride to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methyl-propan-1-ol (this compound).
Preclinical Evaluation in Animal Models
Specific data from preclinical studies of this compound in animal models of depression are not detailed in the available literature. However, standard protocols for evaluating potential antidepressants during the period of this compound's development would have likely included the following models. As an SSRI, it would be hypothesized that this compound would have demonstrated efficacy in these tests.
-
Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressants typically reduce immobility time, reflecting an increase in escape-directed behavior.
-
Hypothetical Protocol: Mice or rats would be administered this compound or a vehicle control orally at various doses. After a set period (e.g., 30-60 minutes), they would be placed in the water cylinder for a 6-minute test. The last 4 minutes of the test would be scored for immobility. A significant reduction in immobility time in the this compound-treated group compared to the control group would indicate antidepressant-like activity.
-
-
Tail Suspension Test (TST): Similar to the FST, the TST is a behavioral despair model. Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressants are expected to decrease the time spent immobile.
-
Hypothetical Protocol: Mice would be treated with this compound or a vehicle. After a predetermined time, they would be suspended by their tails for a 6-minute period. The duration of immobility would be recorded, with a significant decrease indicating antidepressant potential.
-
-
Chronic Mild Stress (CMS): This is a more etiologically relevant model of depression where animals are exposed to a series of unpredictable, mild stressors over several weeks. This induces a state of anhedonia, often measured by a decrease in sucrose (B13894) preference.
-
Hypothetical Protocol: Rodents would be subjected to a CMS paradigm for 2-4 weeks. During the final weeks of the stress protocol, daily administration of this compound or a vehicle would commence. Sucrose preference would be measured before, during, and after treatment to assess if this compound can reverse the stress-induced anhedonia.
-
Clinical Development and Discontinuation
This compound entered clinical development under the code JO-1017 by Jouveinal. A multicentre, double-blind, placebo-controlled dose-finding study in patients with major depression was conducted. The development of this compound progressed to Phase III clinical trials by 1996.[1] Despite reaching this advanced stage, development was halted in 1999.[1]
Table 3: this compound Clinical Trial Efficacy Data - Data Not Available
| Study Phase | Primary Outcome Measure (e.g., MADRS, HAM-D) | This compound (dose) | Placebo | p-value |
| Phase II (Dose-Finding) | Data not available | Data not available | Data not available | Data not available |
| Phase III | Data not available | Data not available | Data not available | Data not available |
MADRS: Montgomery-Åsberg Depression Rating Scale; HAM-D: Hamilton Depression Rating Scale.
The reasons for the discontinuation of this compound's development are not publicly documented. Potential reasons for the termination of a late-stage clinical program can include insufficient efficacy compared to existing treatments, an unfavorable side-effect profile, or strategic business decisions by the developing company. Without access to the full clinical trial data, the precise rationale remains speculative.
Conclusion
This compound (JO-1017) represents a once-promising SSRI candidate for the treatment of major depressive disorder. Its development in the 1990s coincided with a significant period of innovation in antidepressant research. While its progression to Phase III clinical trials suggests initial positive findings, the discontinuation of the program and the subsequent lack of published data leave many questions unanswered regarding its full clinical potential, efficacy, and safety profile. The information presented in this whitepaper, including its synthesis and hypothesized preclinical and clinical evaluation, provides a valuable historical and scientific record for researchers in the field. The case of this compound underscores the challenges inherent in drug development and the importance of data transparency for the scientific community.
References
Cericlamine (JO-1017): A Technical Whitepaper on a Novel Investigational Antidepressant
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cericlamine, also known by its developmental code JO-1017, is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was under investigation as a potential treatment for major depression, anxiety disorders, and anorexia nervosa. Developed by Jouveinal, this compound belongs to the amphetamine family and is structurally a derivative of phentermine. The compound progressed to Phase III clinical trials in 1996; however, its development was ultimately discontinued (B1498344) in 1999, and it was never marketed. This document provides a comprehensive technical overview of the available scientific and clinical data on this compound, including its mechanism of action, chemical properties, and the findings from preclinical and clinical evaluations.
Introduction
This compound (JO-1017) emerged during a period of significant advancement in the pharmacological treatment of depression, characterized by the development of selective serotonin reuptake inhibitors. As a member of this class, this compound was designed to offer a more targeted approach to modulating serotonergic neurotransmission with a potentially improved side-effect profile compared to older classes of antidepressants. It was considered a "fifth generation" antidepressant by some researchers at the time.[1] This whitepaper will synthesize the available data on this compound to provide a detailed technical resource for the scientific community.
Chemical and Physical Properties
This compound is a synthetic compound with the following chemical and physical characteristics:
| Property | Value |
| IUPAC Name | 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |
| Developmental Code | JO-1017 |
| Chemical Formula | C₁₂H₁₇Cl₂NO |
| Molar Mass | 262.17 g·mol⁻¹ |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
(A 2D representation of the chemical structure of this compound would be placed here.)
A brief description of the synthesis of this compound has been documented and involves the arylation of methacrylic acid with a diazonium salt of 3,4-dichloroaniline, followed by displacement of the halide with dimethylamine, esterification, and subsequent reduction.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this transporter, this compound increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
References
Methodological & Application
Application Notes and Protocols for Cericlamine (JO-1017) in Preclinical Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Cericlamine Dosage in Rodent Models
The following table summarizes the known dosage information for this compound in preclinical rodent studies. It is important to note that the available data is limited and further dose-response studies are recommended for any new experimental paradigm.
| Animal Model | Species | Administration Route | Dosage Range (Acute) | Dosing Regimen (Chronic) | Observed Effects | Reference |
| Sleep-Wakefulness Cycle | Rat | Intraperitoneal (i.p.) | 1, 8, 16, 32 mg/kg | Not specified for chronic dosing in the abstract, but a 14-day treatment was conducted. | Decreased paradoxical sleep, increased deep slow wave sleep. | [1] |
Mechanism of Action
This compound is a selective serotonin (B10506) reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to be the basis for its potential antidepressant effects.
Experimental Protocols
The following are detailed, generalized protocols for assessing the antidepressant-like effects of a compound like this compound in standard preclinical rodent models. The dosages provided are based on the limited available data for this compound and may require optimization.
Protocol 1: Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.
Materials:
-
This compound (JO-1017)
-
Vehicle (e.g., saline, distilled water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Plexiglas cylinders (25 cm high, 10 cm in diameter)
-
Water bath to maintain water temperature at 23-25°C
-
Video recording and analysis software (optional, for automated scoring)
-
Stopwatches
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in groups with ad libitum access to food and water under a 12-hour light/dark cycle.
-
Drug Administration:
-
For acute studies, administer this compound (1, 8, 16, 32 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
For chronic studies, administer this compound or vehicle daily for at least 14 days, with the last dose given 24 hours before the test.
-
-
Pre-swim Session (Day 1): Place each mouse individually into a cylinder filled with 15 cm of water (23-25°C) for a 15-minute pre-swim session. This is to induce a stable baseline of immobility for the test session. After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the cylinders with fresh water. The test session lasts for 6 minutes.
-
Scoring: An observer, blind to the treatment conditions, should record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Tail Suspension Test (TST) in Mice
Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility of mice when suspended by their tails.
Materials:
-
This compound (JO-1017)
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Tail suspension apparatus (a horizontal bar raised above a surface)
-
Adhesive tape
-
Video recording and analysis software (optional)
-
Stopwatches
Procedure:
-
Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.
-
Drug Administration: Administer this compound (1, 8, 16, 32 mg/kg, i.p.) or vehicle 30-60 minutes before the test for acute studies. For chronic studies, dose for at least 14 days with the final dose 24 hours prior to testing.
-
Suspension: Securely attach a piece of adhesive tape to the tail of each mouse (approximately 1-2 cm from the tip) and suspend the mouse from the horizontal bar. The mouse's head should be approximately 20-30 cm from the surface below.
-
Test Duration: The test duration is 6 minutes.
-
Scoring: A trained observer, blind to the treatment groups, should record the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Analyze the data by comparing the mean immobility time across different treatment groups using appropriate statistical methods.
Protocol 3: Chronic Mild Stress (CMS) Model in Rats
Objective: To assess the ability of chronic this compound treatment to reverse stress-induced anhedonia, a core symptom of depression. Anhedonia is measured by a decrease in sucrose (B13894) preference.
Materials:
-
This compound (JO-1017)
-
Vehicle
-
Male Wistar or Sprague-Dawley rats (initial weight 175-200 g)
-
Individual housing cages
-
Two drinking bottles per cage (one with 1% sucrose solution, one with water)
-
A variety of mild stressors (e.g., tilted cage, soiled bedding, continuous light, stroboscopic light, food or water deprivation, predator sounds).
Procedure:
-
Baseline Sucrose Preference: For one week, accustom the rats to consuming a 1% sucrose solution. Measure the intake of both sucrose solution and water over a 24-hour period to establish a baseline preference.
-
CMS Induction (4-6 weeks):
-
House rats individually.
-
Expose the rats to a continuous and unpredictable series of mild stressors. The stressors should be varied daily to prevent habituation.
-
Continue to monitor sucrose and water intake weekly. A significant decrease in sucrose preference in the stress group compared to a non-stressed control group indicates the induction of anhedonia.
-
-
Chronic this compound Treatment (3-5 weeks):
-
Once anhedonia is established, begin daily administration of this compound (e.g., 10 mg/kg, i.p.) or vehicle to the stressed rats. A non-stressed control group should receive the vehicle.
-
Continue the CMS protocol throughout the treatment period.
-
-
Sucrose Preference Monitoring: Continue to measure sucrose and water intake weekly throughout the treatment period.
-
Data Analysis: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100. Compare the sucrose preference between the this compound-treated CMS group, the vehicle-treated CMS group, and the vehicle-treated non-stressed group over time using repeated measures ANOVA. An increase in sucrose preference in the this compound-treated group towards the level of the non-stressed group suggests an antidepressant-like effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor (SSRI).
Caption: Experimental workflow for the Forced Swim Test (FST) in mice.
Caption: Experimental workflow for the Chronic Mild Stress (CMS) model in rats.
References
Application Notes and Protocols for Testing Cericlamine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical framework and experimental protocols for evaluating the efficacy of Cericlamine, a selective serotonin (B10506) reuptake inhibitor (SSRI), in established animal models of depression and anxiety. While specific preclinical efficacy data for this compound in these models is not publicly available, this document outlines the standardized procedures and expected outcomes based on its known mechanism of action.
Introduction
This compound (developmental code: JO-1017) is a potent and moderately selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This modulation of serotonergic neurotransmission is the foundation for its potential antidepressant and anxiolytic effects. To test these effects preclinically, rodent models that are sensitive to approved antidepressant and anxiolytic drugs are utilized.
Mechanism of Action: Serotonin Reuptake Inhibition and Downstream Signaling
As an SSRI, this compound's therapeutic effects are believed to be mediated by long-term neuroadaptive changes that result from sustained increases in synaptic serotonin. Initially, the increased serotonin levels activate presynaptic 5-HT1A and 5-HT1B autoreceptors, which can temporarily reduce serotonin synthesis and release. However, with chronic administration, these autoreceptors are thought to desensitize, leading to a sustained enhancement of serotonergic transmission.
The downstream signaling cascade involves the activation of various postsynaptic serotonin receptors, which in turn modulate intracellular second messenger systems. A key pathway implicated in the therapeutic effects of SSRIs involves the brain-derived neurotrophic factor (BDNF). Increased serotonergic activity can lead to an upregulation of BDNF expression and signaling through its receptor, Tropomyosin receptor kinase B (TrkB). This pathway is crucial for neurogenesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depressive disorders.
Animal Models for Efficacy Testing
Forced Swim Test (FST) for Antidepressant-Like Activity
The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs. The model is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility, as the animal will spend more time actively trying to escape.
Experimental Workflow
Protocol: Forced Swim Test (Mouse)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Animals: Male mice (e.g., C57BL/6 or BALB/c strain), weighing 20-25g, group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10, 20 mg/kg). Doses up to 32 mg/kg have been used in rats for other studies.[1]
-
A vehicle control group (e.g., saline or 0.5% methylcellulose) should be included.
-
A positive control group (e.g., fluoxetine (B1211875) at 20 mg/kg, i.p.) is recommended for assay validation.
-
Administer the compounds 30-60 minutes before the test.
-
-
Test Procedure:
-
Gently place each mouse into the cylinder of water.
-
The total test duration is 6 minutes.
-
Behavior is typically recorded for the last 4 minutes of the test.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
-
Behavioral Scoring:
-
Immobility: The mouse is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water.
-
Swimming: Active swimming movements throughout the cylinder.
-
Climbing: Active movements with forepaws in and out of the water, usually directed against the walls.
-
Scoring can be done by a trained observer blind to the treatment conditions or by using an automated video-tracking system.
-
Data Presentation: Expected Outcomes for this compound in FST
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |
| Vehicle | - | High | Low | Variable |
| This compound | 1 | Slightly Reduced | Slightly Increased | No significant change |
| This compound | 5 | Moderately Reduced | Moderately Increased | No significant change |
| This compound | 10 | Significantly Reduced | Significantly Increased | No significant change |
| This compound | 20 | Significantly Reduced | Significantly Increased | No significant change |
| Fluoxetine (Positive Control) | 20 | Significantly Reduced | Significantly Increased | No significant change |
Note: This table represents hypothetical data based on the expected effects of an SSRI. Actual results would need to be determined experimentally.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
Experimental Workflow
Protocol: Elevated Plus Maze (Rat)
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) arranged opposite to each other, with a central platform (10 x 10 cm).
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar strain), weighing 200-250g, housed under standard laboratory conditions.
-
Drug Administration:
-
Administer this compound (i.p.) at various doses (e.g., 1, 8, 16, 32 mg/kg).[1]
-
Include a vehicle control group.
-
A positive control, such as diazepam (1-2 mg/kg, i.p.), is recommended.
-
Administer the compounds 30 minutes before the test.
-
-
Test Procedure:
-
Place the rat on the central platform facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
The session is recorded by an overhead video camera for later analysis.
-
Clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.
-
-
Behavioral Scoring:
-
Time spent in open arms: The primary measure of anxiolytic-like activity.
-
Number of entries into open arms: A secondary measure of anxiolytic-like activity.
-
Time spent in closed arms: An indicator of anxiety.
-
Number of entries into closed arms: An indicator of general activity.
-
Total arm entries: A measure of overall locomotor activity. An entry is typically defined as all four paws entering an arm.
-
Data Presentation: Expected Outcomes for this compound in EPM
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | Low | Low | Stable |
| This compound | 1 | No significant change | No significant change | Stable |
| This compound | 8 | Slightly Increased | Slightly Increased | Stable |
| This compound | 16 | Significantly Increased | Significantly Increased | Stable |
| This compound | 32 | Significantly Increased | Significantly Increased | Stable |
| Diazepam (Positive Control) | 2 | Significantly Increased | Significantly Increased | Stable |
Note: This table represents hypothetical data based on the expected effects of an anxiolytic compound. It is important to ensure that the observed effects are not due to changes in general locomotor activity.
Conclusion
The protocols and expected outcomes detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's potential antidepressant and anxiolytic efficacy. By employing standardized models such as the Forced Swim Test and the Elevated Plus Maze, researchers can systematically investigate the behavioral effects of this compound and gather the necessary data to support its further development. The provided diagrams of the proposed signaling pathway and experimental workflows serve to clarify the underlying mechanisms and the logical progression of the research. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and with the appropriate institutional approvals.
References
Application Notes and Protocols for the Analytical Detection of Cericlamine
Introduction
Cericlamine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that functions by blocking the reabsorption of serotonin in the brain, thereby helping to maintain higher levels of this neurotransmitter. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound in pharmaceutical formulations and biological matrices. This document provides detailed application notes and protocols based on established analytical techniques for the detection and quantification of SSRIs, which can be adapted and validated for this compound analysis.
The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high selectivity and sensitivity for the analysis of antidepressant drugs.[1][2][3][4]
Principle of the Methods
The analytical methods for this compound detection are centered on chromatographic separation followed by detection.
-
High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[5] The concentration of the eluted this compound is then measured using a UV detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1][2] After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored, providing high specificity and allowing for quantification even at very low concentrations in complex biological matrices.[1][3]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of SSRIs using LC-MS/MS. These values can serve as a benchmark for the development and validation of an analytical method for this compound.
| Analyte (Similar SSRIs) | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Sertraline (B1200038) | Human Plasma | LC-MS/MS | 0.5 - 150 | 0.5 | >85 | [3] |
| Citalopram (B1669093) | Human Serum | LC-MS/MS | 1.0 - 230 | 1.0 | 82-105 | [1] |
| Multiple Antidepressants | Saliva | LC-MS/MS | 5 - 200 | 5 | >72 | [2][6] |
| Sertraline, Fluoxetine, etc. | Oral Fluid | GC-MS/MS | 10 - 100 | 10 | 13-46 | [7] |
Experimental Protocols
Protocol 1: this compound Analysis in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of SSRIs in biological fluids.[1][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 4.6 x 75 mm, 2.7 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[1]
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound and the internal standard would need to be determined by direct infusion.
Protocol 2: this compound Analysis in Pharmaceutical Formulations by HPLC-UV
This protocol provides a general procedure for the quantification of this compound in tablets or capsules.
1. Sample Preparation
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of phosphate (B84403) buffer and acetonitrile. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of a this compound standard (likely in the range of 200-300 nm).
-
Injection Volume: 20 µL.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified diagram of an SSRI's mechanism of action.
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
References
- 1. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. New Method for the Monitoring of Antidepressants in Oral Fluid Using Dried Spot Sampling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cericlamine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cericlamine in human plasma. Due to the limited availability of published methods for this compound, this document provides a comprehensive, theoretical protocol based on the analysis of structurally similar compounds, namely selective serotonin (B10506) reuptake inhibitors (SSRIs) and phentermine derivatives. The proposed method utilizes reversed-phase HPLC with UV detection, a common and accessible technique in analytical laboratories. The protocol covers plasma sample preparation using protein precipitation, followed by chromatographic separation and detection. Additionally, a full validation plan according to FDA guidelines is presented to ensure the method's reliability for preclinical and clinical research.
Introduction
This compound ((±)-3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol) is a selective serotonin reuptake inhibitor (SSRI) that was investigated for the treatment of depression and other neurological disorders. As with many therapeutic agents, a reliable and validated analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document outlines a proposed HPLC-UV method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Clomipramine or a structurally similar compound not co-administered with this compound.
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or phosphoric acid
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 20 mM phosphate (B84403) buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (based on the UV absorbance of the dichlorophenyl chromophore).
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes.
Method Validation
The proposed method should be validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The following parameters must be assessed:
-
Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Linearity: A calibration curve should be prepared with at least six non-zero concentrations. The range should be appropriate for the expected plasma concentrations in the study samples. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of this compound and the IS should be determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative storage in the autosampler.
Quantitative Data Summary
The following tables present hypothetical but expected data for a validated method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 5 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Regression Equation | y = mx + c |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 20 | < 20 | 80 - 120 | 80 - 120 |
| Low | 15 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium | 250 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 | 85 - 115 |
Table 3: Recovery and Stability
| Parameter | This compound (%) | Internal Standard (%) |
| Recovery | ||
| Low QC | > 85 | > 85 |
| Medium QC | > 85 | > 85 |
| High QC | > 85 | > 85 |
| Stability | % Change from Nominal | |
| Freeze-Thaw (3 cycles) | < 15 | |
| Bench-Top (4 hours) | < 15 | |
| Long-Term (-80°C, 30 days) | < 15 | |
| Post-Preparative (24 hours) | < 15 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound in plasma.
Caption: Proposed metabolic pathway of this compound.
Conclusion
This application note provides a detailed theoretical framework for the development and validation of an HPLC-UV method for the quantification of this compound in human plasma. The proposed method is based on established analytical principles for similar compounds and adheres to regulatory guidelines for bioanalytical method validation. While this protocol requires experimental verification and optimization, it serves as a robust starting point for researchers and scientists in the field of drug development and pharmacokinetic analysis.
Application Note: Quantification of Cericlamine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cericlamine in human plasma. This compound (JO-1017) is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) that was investigated for the treatment of depression and anxiety disorders.[1] This method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or therapeutic drug monitoring of this compound.
Introduction
This compound, with the chemical formula C12H17Cl2NO and a molar mass of 262.17 g·mol−1, is a derivative of phentermine and acts as a selective serotonin reuptake inhibitor (SSRI).[1] As an SSRI, its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This modulation of serotonergic neurotransmission is the basis for its potential therapeutic effects in depressive and anxiety disorders.
Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical studies to assess its pharmacokinetics, bioavailability, and to establish a therapeutic window. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., this compound-d4 or a structurally similar compound like Desipramine-d3)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is fast, simple, and provides good analyte recovery for this class of compounds.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and separation from endogenous plasma components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions:
Since no experimental fragmentation data for this compound is readily available in the literature, the following MRM transitions are proposed based on its chemical structure and the known fragmentation patterns of structurally similar compounds like phentermine derivatives, which often exhibit alpha-cleavage adjacent to the nitrogen atom.[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 262.1 | Proposed: 72.1 (from alpha-cleavage of the dimethylaminoethyl group) | To be optimized, typically 15-25 eV |
| Proposed: 231.1 (from loss of CH2OH) | To be optimized, typically 10-20 eV | ||
| Internal Standard | Dependent on IS used | Dependent on IS used | To be optimized |
Note: The proposed product ions and collision energies require experimental verification and optimization.
Results and Discussion
Method Performance Characteristics
The following table summarizes the typical performance characteristics expected for a validated LC-MS/MS method for the quantification of a small molecule like this compound in a biological matrix. These values are provided as a guideline and should be established during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% of the nominal concentration |
| Recovery | > 85% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its quantification.
Caption: Proposed mechanism of action of this compound as an SSRI.
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput analysis. While the exact MRM transitions and optimal conditions need to be empirically determined, the provided protocol serves as a strong starting point for method development and validation. This application note is intended to aid researchers in the fields of pharmacology, toxicology, and clinical research in their studies involving this compound.
References
Application Notes and Protocols for In Vivo Studies of Cericlamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cericlamine (developmental code: JO-1017) is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was investigated for its potential as an antidepressant. As an SSRI, its primary mechanism of action is believed to be the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This document provides detailed application notes and protocols for the in vivo administration and evaluation of this compound, based on available preclinical data and standardized experimental procedures for antidepressant drug screening.
Data Presentation
Due to the discontinuation of this compound's development, publicly available quantitative data from key behavioral studies such as the Forced Swim Test and Tail Suspension Test are limited. The following table summarizes the available data from a study investigating the effects of this compound on the sleep-wakefulness cycle in rats.
Table 1: Effects of this compound on Sleep-Wakefulness Cycle in Rats
| Animal Model | Administration Route | Acute Doses (mg/kg) | Chronic Administration | Acute Effects | Chronic Effects |
| Sprague-Dawley Rat | Intraperitoneal (i.p.) | 1, 8, 16, 32 | 14 days (dose not specified in abstract) | Decreased paradoxical sleep, increased deep slow wave sleep (especially at low doses)[1] | Tolerance observed to the inhibitory effect on paradoxical sleep; rebound of paradoxical sleep on first day of withdrawal[1] |
Experimental Protocols
This compound Administration for Sleep-Wakefulness Cycle Study
This protocol is based on the methodology described in the study by Depoortere et al. (1993).
Objective: To assess the effects of acute and chronic this compound administration on the sleep-wakefulness cycle in rats.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Sprague-Dawley rats (male)
-
Animal housing with controlled light-dark cycle (12h/12h)
-
EEG and EMG recording equipment
-
Surgical instruments for electrode implantation
-
Syringes and needles for intraperitoneal injections
Procedure:
-
Animal Preparation and Surgery:
-
House rats individually and allow them to acclimate to the housing conditions for at least one week.
-
Anesthetize the rats following approved institutional protocols.
-
Implant EEG electrodes over the cortex and EMG electrodes in the neck musculature for sleep stage recording.
-
Allow a recovery period of at least one week post-surgery.
-
-
Drug Preparation:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., for doses of 1, 8, 16, and 32 mg/kg).
-
-
Acute Administration Protocol:
-
On the day of the experiment, connect the rats to the recording equipment and allow for a baseline recording period.
-
Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose or vehicle (saline).
-
Record EEG and EMG activity continuously for a defined period post-injection (e.g., 6-8 hours).
-
-
Chronic Administration Protocol:
-
Administer this compound or vehicle daily via i.p. injection for 14 consecutive days.
-
Conduct 24-hour EEG and EMG recordings on specific days during the treatment period (e.g., day 1, day 7, day 14) and during a withdrawal period.
-
-
Data Analysis:
-
Score the recordings for different sleep stages (e.g., wakefulness, deep slow wave sleep, paradoxical sleep).
-
Quantify the duration and latency of each sleep stage.
-
Statistically compare the data from this compound-treated groups with the vehicle-treated control group.
-
Forced Swim Test (FST) - General Protocol for SSRI Screening
This is a standardized protocol for evaluating the antidepressant-like effects of a compound like this compound in rats.
Objective: To assess the effect of this compound on behavioral despair, as measured by immobility time in the forced swim test.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male rats (e.g., Sprague-Dawley or Wistar)
-
Transparent cylindrical tanks (approximately 40 cm high, 20 cm in diameter)
-
Water at a controlled temperature (23-25°C)
-
Video recording equipment
-
Stopwatches
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinders with water to a depth of 30 cm.
-
Gently place each rat individually into a cylinder for a 15-minute session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This session habituates the animals to the procedure and induces a stable level of immobility.
-
-
Drug Administration:
-
On Day 2, administer this compound or vehicle via the desired route (e.g., i.p.) at a specified time before the test session (e.g., 30, 60, or 120 minutes).
-
-
Test Session (Day 2):
-
Place the rats back into the cylinders for a 5-minute test session.
-
Record the entire session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test.
-
Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Other behaviors such as swimming and climbing can also be scored.
-
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST) - General Protocol for SSRI Screening
This is a standardized protocol for evaluating antidepressant-like activity in mice.
Objective: To measure the effect of this compound on learned helplessness, as indicated by the duration of immobility in the tail suspension test.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male mice (e.g., C57BL/6 or CD-1)
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
Stopwatches
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle at the desired doses and route (e.g., i.p.) at a specific time before the test (e.g., 30-60 minutes).
-
-
Test Procedure:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough to be unable to touch any surfaces.
-
The total duration of the test is typically 6 minutes.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should measure the total time the mouse remains immobile during the 6-minute test.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Statistically compare the immobility times of the this compound-treated groups with the vehicle control group. A significant decrease in immobility time suggests an antidepressant-like effect.
-
In Vivo Microdialysis for Serotonin Measurement
This protocol outlines the general procedure for measuring extracellular serotonin levels in a specific brain region of a rat following this compound administration.
Objective: To determine the effect of this compound on extracellular serotonin concentrations in a brain region implicated in depression, such as the prefrontal cortex or hippocampus.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Surgical instruments
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the brain region of interest (e.g., medial prefrontal cortex).
-
Allow for a post-operative recovery period of several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
-
Drug Administration and Sample Collection:
-
Administer this compound or vehicle (e.g., i.p.).
-
Continue to collect dialysate samples at the same intervals for a defined period post-administration (e.g., 3-4 hours).
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for serotonin concentration using an HPLC system with electrochemical detection.
-
-
Data Analysis:
-
Express the serotonin concentrations as a percentage of the mean baseline values.
-
Compare the time course of changes in extracellular serotonin levels between the this compound-treated and vehicle-treated groups. An increase in extracellular serotonin would be expected for an SSRI.
-
Visualization of Signaling Pathways and Workflows
References
Application Notes and Protocols for Cericlamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cericlamine (developmental code: JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that belongs to the amphetamine family.[1] It was investigated as a potential therapeutic agent for depression, anxiety disorders, and anorexia nervosa.[1] Although it reached Phase III clinical trials, its development was discontinued, and it was never marketed.[1] As an SSRI, this compound's primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This document provides an overview of experimental protocols and application notes relevant to the preclinical and clinical investigation of this compound and other SSRIs.
Mechanism of Action: Serotonin Reuptake Inhibition
This compound, like other SSRIs, exerts its therapeutic effects by selectively inhibiting the serotonin transporter (SERT). This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a key process in terminating serotonergic neurotransmission. By blocking SERT, this compound increases the concentration and duration of serotonin in the synapse, thereby enhancing its signaling to postsynaptic receptors.
Signaling Pathway of a Selective Serotonin Reuptake Inhibitor (SSRI)
Caption: Mechanism of action of this compound as an SSRI.
Quantitative Data
Table 1: In Vitro Potency of Various SSRIs at the Human Serotonin Transporter (SERT)
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Data not available | Data not available |
| Fluoxetine | 1.1 - 15 | 0.9 - 6.8 |
| Sertraline | 0.2 - 2.1 | 0.26 - 1.3 |
| Paroxetine | 0.1 - 1.1 | 0.1 - 0.5 |
| Citalopram | 1.8 - 7.9 | 1.6 - 5.4 |
| Fluvoxamine | 4.0 - 10 | 2.1 - 5.8 |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
One preclinical study investigated the effects of this compound on the sleep-wakefulness cycle in rats, providing some in vivo dosage information.
Table 2: In Vivo Effects of this compound on Sleep in Rats
| Dose (mg/kg, i.p.) | Acute Effect on Paradoxical Sleep | Acute Effect on Deep Slow Wave Sleep |
| 1 | Decrease | Increase |
| 8 | Decrease | Increase |
| 16 | Decrease | Increase |
| 32 | Decrease | Increase |
Data from a study on the effects of acute and chronic treatment with amoxapine (B1665473) and this compound on the sleep-wakefulness cycle in the rat.[2]
Experimental Protocols
Due to the limited availability of specific protocols for this compound, the following are detailed, generalized methodologies for key experiments used to characterize SSRIs. These protocols can be adapted for the study of this compound.
Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay
This assay determines the potency of a compound to inhibit the serotonin transporter (SERT).
Workflow for Serotonin Reuptake Inhibition Assay
Caption: Workflow for an in vitro serotonin reuptake inhibition assay.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) in appropriate media.
-
Cell Plating: Seed the HEK293-hSERT cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., a known SSRI and a vehicle control) in an appropriate assay buffer.
-
Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add a solution containing a known concentration of radiolabeled serotonin (e.g., [3H]5-HT) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for serotonin uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of serotonin reuptake for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo Antidepressant-Like Activity - Forced Swim Test (Mouse)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.
Workflow for the Forced Swim Test
References
Application Notes and Protocols: Cericlamine in the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
As specific quantitative data for Cericlamine is unavailable, the following tables provide an illustrative example of expected dose-dependent effects of a typical SSRI in the FST in a rodent model (e.g., male Sprague-Dawley rats). These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility Time (s) ± SEM | % Decrease from Vehicle |
| Vehicle (Saline) | - | 10 | 180 ± 15 | - |
| This compound | 5 | 10 | 150 ± 12 | 16.7% |
| This compound | 10 | 10 | 110 ± 10 | 38.9% |
| This compound | 20 | 10 | 80 ± 8 | 55.6% |
| Imipramine (Control) | 20 | 10 | 90 ± 9 | 50.0% |
Table 2: Effect of this compound on Active Behaviors in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Swimming Time (s) ± SEM | Mean Climbing Time (s) ± SEM |
| Vehicle (Saline) | - | 10 | 100 ± 10 | 20 ± 5 |
| This compound | 5 | 10 | 125 ± 11 | 25 ± 6 |
| This compound | 10 | 10 | 160 ± 14 | 30 ± 7 |
| This compound | 20 | 10 | 190 ± 16 | 30 ± 6 |
| Imipramine (Control) | 20 | 10 | 130 ± 12 | 80 ± 9 |
Note: Imipramine, a tricyclic antidepressant, is often used as a positive control and is known to increase climbing behavior, reflecting its noradrenergic activity. SSRIs like this compound are expected to primarily increase swimming behavior.
Experimental Protocols
This protocol describes the methodology for assessing the antidepressant-like effects of this compound using the forced swim test in rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Positive control (e.g., Imipramine hydrochloride)
-
Male Sprague-Dawley rats (200-250 g)
-
Forced swim test apparatus: A transparent cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording equipment
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Upon arrival, house rats in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Allow at least one week of acclimation with free access to food and water.
-
Drug Preparation: Dissolve this compound and Imipramine in the vehicle to the desired concentrations. Prepare fresh solutions on the day of the experiment.
-
Experimental Groups: Randomly assign animals to the following groups (n=10 per group):
-
Vehicle control
-
This compound (e.g., 5, 10, 20 mg/kg)
-
Positive control (e.g., Imipramine, 20 mg/kg)
-
-
Dosing: Administer the assigned treatment via intraperitoneal (i.p.) injection 60 minutes before the test session.
-
Forced Swim Test Protocol:
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute conditioning session. This session is to induce a state of learned helplessness. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test session, administer the assigned treatment. 60 minutes post-injection, place the rat back into the swim cylinder for a 5-minute test session.
-
-
Behavioral Recording: Record the entire 5-minute test session using a video camera positioned to have a clear side view of the animal.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video recordings for the duration of the following behaviors:
-
Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes vigorous, upward-directed movements with its forepaws against the cylinder wall.
-
-
Data Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in the FST.
Caption: SSRI mechanism leading to antidepressant-like effects.
Application Notes and Protocols: Tail Suspension Test with Cericlamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tail suspension test (TST) is a widely utilized behavioral paradigm in preclinical neuroscience to screen for potential antidepressant-like activity of novel compounds. The test is based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually cease struggling and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by treatment with antidepressant medications.
Cericlamine (developmental code: JO-1017) is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) that was investigated as a potential antidepressant.[1] As an SSRI, this compound's mechanism of action involves blocking the reuptake of serotonin in the synaptic cleft, thereby increasing the availability of this neurotransmitter. This action is believed to underlie the therapeutic effects of many antidepressant drugs.
These application notes provide a detailed protocol for evaluating the antidepressant-like effects of a compound like this compound using the tail suspension test. While specific quantitative data for this compound in the tail suspension test is not publicly available due to its development being discontinued, this document provides a comprehensive framework for conducting such an experiment and representative data for a typical SSRI.
Mechanism of Action: Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, including this compound, exert their effects by selectively inhibiting the serotonin transporter (SERT). This transporter is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, SSRIs lead to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission. The sustained increase in synaptic serotonin is thought to trigger downstream signaling cascades that ultimately lead to the alleviation of depressive symptoms.
References
Measuring the Effects of Cericlamine on Serotonin Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cericlamine (developmental code: JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI). As a member of the SSRI class of compounds, its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft. This application note provides detailed protocols for measuring the effects of this compound on serotonin levels in preclinical animal models, utilizing established techniques such as in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD) and enzyme-linked immunosorbent assay (ELISA) for brain tissue homogenates.
This compound: Mechanism of Action
This compound exerts its pharmacological effects by binding to the serotonin transporter, thereby inhibiting the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action leads to a sustained elevation of serotonin levels in the synapse, enhancing serotonergic neurotransmission. The signaling pathway is initiated by the release of serotonin from the presynaptic neuron, which then acts on various postsynaptic serotonin receptors. By blocking the reuptake mechanism, this compound effectively increases the concentration and duration of serotonin in the synapse.
Figure 1. this compound's mechanism of action.
Data Presentation: Expected Effects of this compound on Serotonin Levels
While specific public data on the dose-dependent effects of this compound on extracellular serotonin levels is limited, based on its classification as a potent SSRI, we can extrapolate expected outcomes from studies on similar compounds. The following tables provide a hypothetical representation of data that could be generated from the protocols described below.
Table 1: Expected Dose-Dependent Effect of this compound on Extracellular Serotonin in Rat Striatum (as % of Baseline)
| This compound Dose (mg/kg, i.p.) | Time Post-Administration (min) | Mean Extracellular 5-HT (% Baseline ± SEM) |
| Vehicle Control | 0-180 | 100 ± 10 |
| 1 | 60 | 150 ± 15 |
| 120 | 180 ± 20 | |
| 180 | 160 ± 18 | |
| 3 | 60 | 250 ± 25 |
| 120 | 320 ± 30 | |
| 180 | 280 ± 28 | |
| 10 | 60 | 400 ± 40 |
| 120 | 550 ± 50 | |
| 180 | 480 ± 45 |
Table 2: Expected Effect of this compound on Total Serotonin Content in Rat Brain Regions
| Brain Region | Treatment (10 mg/kg, i.p.) | Total 5-HT (ng/g tissue ± SEM) |
| Frontal Cortex | Vehicle Control | 350 ± 30 |
| This compound | 340 ± 28 | |
| Hippocampus | Vehicle Control | 280 ± 25 |
| This compound | 275 ± 24 | |
| Striatum | Vehicle Control | 420 ± 35 |
| This compound | 410 ± 33 |
Note: Acute administration of SSRIs is expected to primarily increase extracellular serotonin levels, with minimal immediate impact on total tissue content.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Serotonin
This protocol details the measurement of extracellular serotonin levels in the brain of a freely moving rat following the administration of this compound.
Figure 2. In vivo microdialysis workflow.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Guide cannula and microdialysis probes (e.g., CMA 12)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer.
-
This compound (JO-1017)
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
HPLC system with electrochemical detector (HPLC-ECD)
-
C18 reverse-phase column
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex, or hippocampus) using appropriate stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-3 hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of serotonin levels.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired doses.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.
-
Store samples at -80°C until analysis.
-
-
HPLC-ECD Analysis:
-
Thaw the dialysate samples.
-
Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system.
-
Separate serotonin from other compounds using a C18 reverse-phase column with an appropriate mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).
-
Detect serotonin using an electrochemical detector set at an oxidizing potential suitable for serotonin (e.g., +0.65 V).
-
Quantify serotonin concentration by comparing the peak area of the sample to a standard curve of known serotonin concentrations.
-
Express the results as a percentage change from the baseline serotonin levels.
-
Protocol 2: ELISA for Measuring Total Serotonin in Brain Tissue
This protocol describes the measurement of total serotonin content in brain tissue homogenates following this compound administration.
Figure 3. ELISA for total brain serotonin workflow.
Materials:
-
Rats treated with this compound or vehicle
-
Serotonin ELISA kit
-
Homogenization buffer (as recommended by the ELISA kit manufacturer, often a phosphate-buffered saline with protease inhibitors)
-
Tissue homogenizer
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Animal Treatment and Tissue Collection:
-
Administer this compound or vehicle to rats at the desired doses and time points.
-
At the end of the treatment period, euthanize the animals via an approved method (e.g., decapitation).
-
Rapidly dissect the brain regions of interest (e.g., frontal cortex, hippocampus, striatum) on ice.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until homogenization.
-
-
Tissue Homogenization:
-
Thaw the brain tissue on ice.
-
Weigh the tissue and add a pre-determined volume of cold homogenization buffer (e.g., 10 volumes of buffer to the tissue weight).
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the tissue lysate, and keep it on ice.
-
-
Serotonin ELISA:
-
Perform the serotonin ELISA on the collected supernatant according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the wells of a microplate pre-coated with a serotonin capture antibody.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating and washing the plate again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the concentration of serotonin in the samples by comparing their absorbance values to the standard curve.
-
Express the results as nanograms of serotonin per gram of tissue (ng/g).
-
Conclusion
The protocols outlined in this application note provide robust and reliable methods for quantifying the effects of this compound on both extracellular and total tissue levels of serotonin. The in vivo microdialysis technique offers real-time information on the dynamic changes in synaptic serotonin, directly reflecting the pharmacodynamic action of this compound as a serotonin reuptake inhibitor. The ELISA method provides a complementary measure of the total serotonin content within specific brain regions. By utilizing these methodologies, researchers can effectively characterize the neurochemical profile of this compound and similar compounds, contributing to a deeper understanding of their therapeutic potential.
Cericlamine as a Tool for Investigating 5-HT1A Receptor Desensitization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cericlamine is a novel serotonin (B10506) reuptake inhibitor that has been utilized as a valuable pharmacological tool to investigate the differential regulation of presynaptic and postsynaptic 5-hydroxytryptamine-1A (5-HT1A) receptors. Chronic administration of this compound has been shown to induce a selective desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus, with no significant effect on postsynaptic 5-HT1A receptors in regions like the hippocampus.[1] This selective action makes this compound a powerful agent for elucidating the role of 5-HT1A autoreceptor desensitization in the mechanism of action of antidepressants and for studying the distinct signaling pathways and regulatory mechanisms governing these two receptor populations.
These application notes provide detailed protocols for key experiments to study this compound-induced 5-HT1A receptor desensitization, along with data presentation tables and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: Effect of Chronic this compound Treatment on 5-HT1A Receptor Binding Characteristics
| Brain Region | Treatment Group | Radioligand | Bmax (fmol/mg protein) | Kd (nM) | Citation |
| Dorsal Raphe Nucleus | Saline Control | [³H]8-OH-DPAT | Data not available | Data not available | [1] |
| This compound (16 mg/kg, 14 days) | [³H]8-OH-DPAT | No significant change | No significant change | [1] | |
| Hippocampus | Saline Control | [³H]8-OH-DPAT | Data not available | Data not available | [1] |
| This compound (16 mg/kg, 14 days) | [³H]8-OH-DPAT | No significant change | No significant change | [1] |
Note: While specific Bmax and Kd values were not available in the reviewed literature, in vitro binding and quantitative autoradiographic studies showed that the 14-day treatment with this compound did not affect 5-HT1A receptor binding sites in various brain areas.[1]
Table 2: Functional Desensitization of 5-HT1A Receptors Following Chronic this compound Treatment
| Experiment | Brain Region | Treatment Group | Agonist | Potency (e.g., IC50 or EC50) | Outcome | Citation |
| In Vitro Electrophysiology | Dorsal Raphe Nucleus | Saline Control | 8-OH-DPAT | Data not available | Inhibition of neuronal firing | [1] |
| This compound (16 mg/kg, 14 days) | 8-OH-DPAT | Significantly Reduced | Attenuated inhibition of neuronal firing | [1] | ||
| Saline Control | Ipsapirone (B1662301) | Data not available | Inhibition of neuronal firing | [1] | ||
| This compound (16 mg/kg, 14 days) | Ipsapirone | Significantly Reduced | Attenuated inhibition of neuronal firing | [1] | ||
| Adenylate Cyclase Activity | Hippocampus | Saline Control | 8-OH-DPAT | Data not available | Inhibition of forskolin-stimulated cAMP accumulation | [1] |
| This compound (16 mg/kg, 14 days) | 8-OH-DPAT | Unchanged | No change in inhibition of forskolin-stimulated cAMP accumulation | [1] |
Note: The potency of 8-OH-DPAT and ipsapirone to depress the firing rate of serotoninergic neurons in brain stem slices was significantly reduced after the 2-week treatment with this compound.[1] In contrast, the reduction in forskolin-stimulated adenylate cyclase activity due to 5-HT1A receptor stimulation by 8-OH-DPAT was unchanged in the hippocampus.[1]
Experimental Protocols
Protocol 1: Chronic this compound Administration in Rats
This protocol describes the in vivo treatment of rats with this compound to induce 5-HT1A autoreceptor desensitization.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Prepare a stock solution of this compound hydrochloride in sterile saline.
-
Divide the animals into two groups: a control group receiving saline injections and a treatment group receiving this compound.
-
Administer this compound at a dose of 16 mg/kg intraperitoneally (i.p.) twice daily for 14 consecutive days.[1]
-
Administer an equivalent volume of sterile saline to the control group on the same schedule.
-
Monitor the animals daily for any adverse effects.
-
Twenty-four hours after the final injection, sacrifice the animals for subsequent ex vivo or in vitro experiments.
Protocol 2: 5-HT1A Receptor Radioligand Binding Assay
This protocol outlines a method to determine the density (Bmax) and affinity (Kd) of 5-HT1A receptors in brain tissue from this compound- and saline-treated rats.
Materials:
-
Brain tissue (dorsal raphe nucleus, hippocampus) from treated rats
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]8-OH-DPAT (radioligand)
-
Serotonin (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain regions on ice.
-
Homogenize the tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein.
-
For total binding, add increasing concentrations of [³H]8-OH-DPAT.
-
For non-specific binding, add increasing concentrations of [³H]8-OH-DPAT in the presence of a high concentration of unlabeled serotonin (e.g., 10 µM).
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression (e.g., Scatchard analysis) to determine the Bmax and Kd values.
-
Protocol 3: Forskolin-Stimulated Adenylate Cyclase Activity Assay
This protocol measures the functional coupling of postsynaptic 5-HT1A receptors to adenylyl cyclase in the hippocampus.
Materials:
-
Hippocampal tissue from treated rats
-
Assay buffer (containing Tris-HCl, ATP, MgCl₂, and a phosphodiesterase inhibitor like IBMX)
-
8-OH-DPAT
-
cAMP standard
-
Reagents for cAMP quantification (e.g., EIA kit)
Procedure:
-
Membrane Preparation: Prepare hippocampal membranes as described in Protocol 2.
-
Enzyme Assay:
-
Pre-incubate the membranes in the assay buffer.
-
Initiate the reaction by adding ATP.
-
To stimulate adenylyl cyclase, add a fixed concentration of forskolin (e.g., 10 µM).
-
To assess 5-HT1A receptor-mediated inhibition, add varying concentrations of 8-OH-DPAT in the presence of forskolin.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by boiling or adding acid.
-
-
cAMP Quantification:
-
Centrifuge the samples to pellet precipitated protein.
-
Measure the amount of cAMP in the supernatant using a suitable method, such as an Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each sample.
-
Determine the concentration-response curve for 8-OH-DPAT-mediated inhibition of forskolin-stimulated cAMP accumulation and calculate the IC50 value.
-
Protocol 4: In Vitro Electrophysiological Recording from Dorsal Raphe Nucleus Neurons
This protocol is for assessing the functional sensitivity of 5-HT1A autoreceptors by measuring the inhibitory effect of 5-HT1A agonists on the firing rate of serotonergic neurons.
Materials:
-
Brain stem slices containing the dorsal raphe nucleus from treated rats
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes
-
Electrophysiology rig (amplifier, micromanipulator, data acquisition system)
-
8-OH-DPAT and ipsapirone
Procedure:
-
Slice Preparation:
-
Rapidly decapitate the rat and remove the brain.
-
Prepare coronal brain stem slices (e.g., 300-400 µm thick) containing the dorsal raphe nucleus using a vibratome in ice-cold, oxygenated aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Using a recording electrode, identify and record the spontaneous firing of individual serotonergic neurons in the dorsal raphe nucleus.
-
Establish a stable baseline firing rate.
-
-
Drug Application:
-
Apply increasing concentrations of 8-OH-DPAT or ipsapirone to the perfusion bath.
-
Record the change in the neuron's firing rate in response to each agonist concentration.
-
-
Data Analysis:
-
Measure the firing rate before and during the application of the agonists.
-
Construct concentration-response curves for the inhibitory effect of the agonists on neuronal firing.
-
Calculate the IC50 values for 8-OH-DPAT and ipsapirone in both control and this compound-treated groups to quantify the extent of desensitization.
-
Visualizations
Caption: Simplified 5-HT1A receptor signaling pathways.
Caption: Experimental workflow for studying this compound-induced desensitization.
Caption: Workflow for 5-HT1A Receptor Radioligand Binding Assay.
References
Troubleshooting & Optimization
Technical Support Center: Cericlamine Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Cericlamine degradation products. The information provided is based on general principles of forced degradation studies and known degradation pathways of similar chemical structures, as specific degradation data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of this compound (3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol), which contains a tertiary amine and a dichlorophenyl group, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide derivative. The aromatic ring could also undergo hydroxylation.
-
Dealkylation: The dimethylamino group may undergo N-dealkylation to form the corresponding secondary and primary amines.
-
Hydrolysis: While this compound lacks highly labile hydrolytic groups like esters or amides, degradation under extreme pH and temperature conditions cannot be ruled out, although it is expected to be more stable to hydrolysis compared to other drug classes.
-
Photodegradation: The dichlorophenyl ring and the tertiary amine moiety can absorb UV light, potentially leading to photolytic cleavage or rearrangement.
Q2: What are the typical stress conditions used in a forced degradation study of this compound?
A2: Forced degradation studies are essential for understanding a drug's stability and for developing stability-indicating analytical methods.[1][2] Typical stress conditions would include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance and a solution to dry heat (e.g., 60-100 °C).
-
Photodegradation: Exposing the solid drug substance and a solution to UV and visible light, as per ICH Q1B guidelines.[1]
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structures of isolated degradation products.
Troubleshooting Guides
Issue 1: Poor separation of this compound and its degradation products in HPLC.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | This compound is a basic compound. A C18 column with a low-activity silanol (B1196071) packing material or an end-capped column is recommended to minimize peak tailing. Consider a phenyl-hexyl column for alternative selectivity, especially for aromatic degradation products. |
| Mobile Phase pH | The pH of the mobile phase significantly impacts the retention and peak shape of amines. For a reversed-phase method, a pH around 3-4 (using a phosphate (B84403) or formate (B1220265) buffer) will ensure the amine is protonated and interacts well with the stationary phase. A higher pH (e.g., 7-8) with a suitable buffer (e.g., phosphate or borate) and a hybrid or pH-stable column can also be explored. |
| Mobile Phase Composition | Optimize the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution is often necessary to resolve early-eluting polar degradation products from the parent drug and late-eluting non-polar impurities. |
| Ion-Pairing Agents | If peak shape remains poor, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%) to the mobile phase. Be aware that TFA can suppress MS signals if LC-MS analysis is required. |
Issue 2: Difficulty in identifying unknown peaks in the chromatogram of stressed samples.
Experimental Protocol: Identification of Degradation Products by LC-MS/MS
-
Sample Preparation: Subject this compound to forced degradation as described in the FAQs. Neutralize acidic and basic samples before injection. Dilute samples to an appropriate concentration.
-
LC-MS/MS Analysis:
-
Use a validated or optimized HPLC method to separate the degradation products.
-
Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution mass data.
-
Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chances of ionizing all degradation products.
-
Perform MS/MS fragmentation of the parent drug and all unknown peaks to obtain structural information.
-
-
Data Interpretation:
-
Determine the accurate mass and elemental composition of each unknown peak.
-
Compare the fragmentation pattern of the degradation products with that of the parent drug to identify common structural motifs.
-
Propose structures for the degradation products based on the mass shift from the parent drug and the fragmentation data. Common mass shifts correspond to oxidation (+16 Da), demethylation (-14 Da), etc.
-
Issue 3: No significant degradation is observed under stress conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Stress Conditions are too mild | Increase the severity of the stress conditions. For example, increase the concentration of acid/base/oxidizing agent, elevate the temperature, or prolong the exposure time. The goal is to achieve 5-20% degradation.[2] |
| This compound is highly stable | If extensive efforts to degrade the molecule fail, it may indicate high intrinsic stability. This should be documented and reported. However, it is crucial to ensure that a sufficiently wide range of aggressive conditions has been tested. |
| Analytical method is not stability-indicating | It is possible that degradation is occurring, but the degradation products are co-eluting with the parent peak or are not detected by the current analytical method. Re-evaluate the specificity of the HPLC method by employing a different column or mobile phase conditions. Use a photodiode array (PDA) detector to check for peak purity. |
Data Presentation
Table 1: Illustrative Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 80°C, 24h | 8.5 | 2 | DP-H1 |
| 0.1 M NaOH, 80°C, 24h | 5.2 | 1 | DP-B1 |
| 30% H₂O₂, RT, 24h | 15.7 | 3 | DP-O1 (N-Oxide) |
| Dry Heat, 100°C, 48h | < 1.0 | 0 | - |
| Photolytic (ICH Q1B) | 11.3 | 2 | DP-P1 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Degradation Products of this compound Identified by LC-MS/MS
| Degradation Product ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| This compound | 12.5 | 262.07 | Parent Drug |
| DP-O1 | 10.2 | 278.07 | This compound N-Oxide |
| DP-O2 | 11.8 | 248.05 | N-desmethyl-Cericlamine |
| DP-P1 | 9.8 | 276.05 | Hydroxylated this compound |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for Forced Degradation and Identification.
Caption: Simplified SSRI Signaling Pathway.
References
Cericlamine Off-Target Effects: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers investigating the experimental antidepressant Cericlamine. This compound (developmental code: JO-1017) is known as a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI).[1] While its primary mechanism of action is the inhibition of the serotonin transporter (SERT), understanding its potential off-target effects is crucial for comprehensive experimental design and data interpretation.
It is important to note that publicly available, detailed quantitative data on the off-target binding profile of this compound is limited, as its development was discontinued (B1498344) before it was marketed.[1] Therefore, this guide draws upon the broader knowledge of the pharmacology of SSRIs and related amphetamine derivatives to inform on potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target interactions for this compound?
A1: As a phentermine derivative and an SSRI, this compound's potential off-target interactions are likely with other monoamine transporters and receptors. These may include:
-
Norepinephrine Transporter (NET) and Dopamine (B1211576) Transporter (DAT): Many SSRIs exhibit some degree of affinity for NET and DAT. Interaction with these transporters could lead to alterations in noradrenergic and dopaminergic signaling, respectively.
-
Adrenergic Receptors (α and β): Cross-reactivity with adrenergic receptors is a known characteristic of some psychoactive compounds.
-
Dopamine Receptors (D1, D2, etc.): Direct interaction with dopamine receptors could contribute to a broader pharmacological profile.
-
Muscarinic Acetylcholine (B1216132) Receptors (M1-M5): Anticholinergic effects, mediated through muscarinic receptor antagonism, are common side effects of many antidepressants.
-
Histamine (B1213489) Receptors (H1): Antagonism of H1 receptors is associated with sedative effects observed with some antidepressant medications.
Q2: What are the potential downstream signaling consequences of these off-target effects?
A2: Off-target binding can trigger a cascade of intracellular signaling events, including:
-
Alterations in Cyclic AMP (cAMP) Levels: Activation or inhibition of G-protein coupled receptors (GPCRs), such as adrenergic and some dopamine and serotonin receptors, can modulate the activity of adenylyl cyclase, leading to changes in intracellular cAMP concentrations.
-
Calcium Mobilization: Binding to certain GPCRs (e.g., Gq-coupled receptors like the M1 muscarinic receptor) can activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.
-
Modulation of Kinase Pathways (e.g., ERK): Changes in receptor activity can influence various kinase cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and survival.
Q3: How can I experimentally assess the off-target effects of this compound?
A3: A standard approach involves a combination of in vitro binding and functional assays:
-
Radioligand Binding Assays: To determine the binding affinity (Ki or IC50 values) of this compound for a panel of off-target receptors and transporters.
-
Functional Assays: To assess the functional consequences of binding, such as agonist or antagonist activity. Examples include cAMP assays, calcium mobilization assays, and transporter uptake assays.
-
Cellular Assays: To investigate downstream signaling effects, such as phosphorylation of key signaling proteins like ERK.
Troubleshooting Experimental Results
| Observed Effect | Potential Off-Target Cause | Troubleshooting/Validation Steps |
| Unexpected changes in locomotor activity | Interaction with dopamine transporters (DAT) or dopamine receptors. | Perform radioligand binding assays with DAT and dopamine receptor subtypes. Conduct functional assays to determine agonist/antagonist activity at these targets. |
| Sedative effects in animal models | Antagonism of histamine H1 receptors. | Screen for this compound binding affinity at the H1 receptor. |
| Anticholinergic-like effects (e.g., dry mouth, blurred vision in animal models) | Antagonism of muscarinic acetylcholine receptors. | Perform competitive binding assays against a known muscarinic receptor ligand. |
| Cardiovascular changes (e.g., heart rate, blood pressure) | Interaction with adrenergic receptors (α or β). | Assess binding to and functional activity at various adrenergic receptor subtypes. |
| Alterations in cAMP or intracellular calcium levels in cell-based assays | Interaction with G-protein coupled receptors (GPCRs) such as adrenergic, dopaminergic, or muscarinic receptors. | Profile this compound against a panel of GPCRs known to couple to Gs, Gi, or Gq proteins. |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of this compound to a target receptor. Specific radioligands, membrane preparations, and incubation conditions will vary depending on the target.
1. Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-prazosin for α1-adrenergic receptors).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at an appropriate temperature and duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (General Protocol)
This protocol outlines a method to assess whether this compound acts as an agonist or antagonist at a Gq-coupled receptor.
1. Materials:
-
Cells stably expressing the target Gq-coupled receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known agonist for the target receptor.
-
A fluorescence plate reader with an injection system.
2. Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To test for agonist activity, inject varying concentrations of this compound and measure the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before injecting a known agonist at its EC50 concentration and measure the change in fluorescence.
3. Data Analysis:
-
For agonist activity, plot the peak fluorescence intensity against the logarithm of the this compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50.
Visualizing Potential Off-Target Pathways
The following diagrams illustrate potential signaling pathways that could be affected by off-target interactions of this compound.
References
Technical Support Center: Cericlamine Pharmacokinetics and Metabolism in Rats
Frequently Asked Questions (FAQs)
Q1: What is cericlamine and what is its primary mechanism of action?
This compound (also known as JO-1017) is a selective serotonin (B10506) reuptake inhibitor (SSRI). Its primary mechanism of action is to block the serotonin transporter (SERT), leading to increased extracellular concentrations of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission. It is structurally a propanolamine (B44665) derivative.
Q2: Are there any published pharmacokinetic data for this compound in rats?
To date, specific pharmacokinetic parameters for this compound in rats (e.g., Cmax, Tmax, half-life, clearance, volume of distribution) have not been detailed in readily accessible scientific literature. The human elimination half-life has been reported to be approximately 8 hours, which may offer a preliminary, albeit species-specific, indication of its duration of action. Researchers should anticipate the need to conduct initial pharmacokinetic profiling in their rat strain of interest.
Q3: What are the expected metabolic pathways for this compound in rats?
Based on its structure as a propanolamine derivative and its classification as an SSRI, the expected metabolic pathways for this compound in rats are likely to include:
-
N-demethylation: Removal of one or both methyl groups from the dimethylamino moiety.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or aliphatic side chain.
-
Glucuronidation: Conjugation of the parent compound or its metabolites with glucuronic acid to facilitate excretion.
-
Oxidative deamination: Removal of the amino group, potentially followed by further oxidation or reduction.
These pathways are common for other SSRIs like sertraline (B1200038) and fluoxetine (B1211875).[1]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our rat cohort following oral administration. What could be the cause and how can we mitigate this?
Possible Causes and Solutions:
-
First-Pass Metabolism: this compound, like many SSRIs, may undergo extensive first-pass metabolism in the liver, which can vary between animals.
-
Solution: Consider administering the compound via an intravenous (IV) route in a satellite group to determine its absolute bioavailability and the extent of first-pass metabolism. For oral studies, ensure a consistent fasting state for all animals before dosing, as food can affect absorption and metabolism.[1]
-
-
Genetic Polymorphisms: Variability in the expression of cytochrome P450 (CYP) enzymes responsible for metabolism can lead to different rates of drug clearance.
-
Solution: While genotyping individual rats may not be feasible, being aware of the potential for metabolic differences in outbred strains (e.g., Sprague-Dawley, Wistar) is important. Using an inbred strain may reduce this variability.
-
-
Dosing Inaccuracy: Inconsistent administration of the oral gavage can lead to variability.
-
Solution: Ensure all technicians are properly trained in oral gavage techniques. For viscous formulations, ensure thorough mixing before each dose.
-
Issue 2: Difficulty in Detecting Metabolites in Plasma or Urine
Question: We are struggling to identify and quantify metabolites of this compound in our collected biological samples. What analytical strategies can we employ?
Possible Causes and Solutions:
-
Low Metabolite Concentrations: The concentration of metabolites may be below the limit of detection of your current analytical method.
-
Solution: Utilize a more sensitive analytical platform, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Develop a method with a low limit of quantification (LLOQ), potentially in the low ng/mL range.
-
-
Metabolite Polarity: Metabolites, particularly glucuronide conjugates, are often more polar than the parent drug and may not be efficiently extracted with standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols.
-
Solution: Adjust the pH of your samples before extraction to optimize the recovery of acidic or basic metabolites. For glucuronides, consider enzymatic hydrolysis with β-glucuronidase prior to extraction to cleave the conjugate and measure the aglycone.
-
-
Incorrect Sample Collection/Storage: Metabolites can be unstable.
-
Solution: Process samples immediately after collection and store them at -80°C. Add stabilizers if necessary.
-
Issue 3: Unexpected Pharmacological Effects or Toxicity
Question: We are observing unexpected side effects or a lack of efficacy at our chosen dose of this compound. How should we troubleshoot this?
Possible Causes and Solutions:
-
Dose Selection: The initial dose may be too high or too low.
-
Solution: Conduct a dose-ranging study to establish the therapeutic window in your specific rat model and for your intended endpoint. Start with lower doses (e.g., 1-5 mg/kg) and escalate.[3]
-
-
Active Metabolites: this compound may have active metabolites that contribute to the overall pharmacological effect or toxicity profile.
-
Solution: If possible, synthesize potential major metabolites (e.g., N-desmethyl-cericlamine) and test their activity in vitro and in vivo. This will help in interpreting the overall pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
-
Strain Differences: The response to SSRIs can vary between different rat strains.
-
Solution: Review literature for the responsiveness of your chosen strain to other SSRIs. If necessary, consider using a different, well-characterized strain for depression or anxiety models.
-
Data Presentation: Analogous Pharmacokinetic Parameters of SSRIs in Rats
The following tables summarize pharmacokinetic data for fluoxetine and sertraline in rats, which can serve as a reference for what might be expected for this compound.
Table 1: Pharmacokinetic Parameters of Fluoxetine in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Dose | 2.5-10 mg/kg | 5-20 mg/kg | [4][5] |
| T1/2 (Half-life) | ~5 hours | Dose-dependent | [5] |
| Norfluoxetine (B159337) T1/2 | ~15 hours | Dose-dependent | [5] |
| Bioavailability | N/A | ~38% (at 5 mg/kg) | [5] |
| Protein Binding | 85-90% | 85-90% | [5] |
| Metabolism | N-demethylation to norfluoxetine | Extensive first-pass | [6][7] |
Table 2: Pharmacokinetic Parameters of Sertraline in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Dose | 2 mg/kg | 5 mg/kg | [2] |
| T1/2 (Half-life) | 213 ± 48 min | N/A | [2] |
| Cmax | N/A | 156 ± 76 ng/mL | [2] |
| Tmax | N/A | 63.8 ± 16.3 min | [2] |
| Clearance (Cl) | 43.1 ± 8.7 mL/min | N/A | [2] |
| Volume of Distribution (Vd) | 11560 ± 1861 mL | N/A | [2] |
| Metabolism | N-demethylation, oxidative deamination, hydroxylation, glucuronidation | Extensive first-pass | [1] |
Experimental Protocols
Protocol 1: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-h light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Oral (PO): Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Intravenous (IV): Administer this compound via the tail vein at the desired dose (e.g., 2 mg/kg) in a sterile vehicle (e.g., saline).
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the saphenous vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4°C and 2000 x g for 10 minutes. Harvest the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Cl, Vd) using non-compartmental analysis software.
Protocol 2: In Vitro Metabolism using Rat Liver Microsomes
-
Materials: Pooled rat liver microsomes (RLM), NADPH regenerating system, this compound stock solution.
-
Incubation:
-
Pre-warm a mixture of RLM (e.g., 0.5 mg/mL protein concentration) and phosphate (B84403) buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Analyze the supernatant.
-
Analysis:
-
Metabolic Stability: Quantify the disappearance of the parent this compound over time using LC-MS/MS. Calculate the in vitro half-life and intrinsic clearance.
-
Metabolite Identification: Use high-resolution mass spectrometry to identify potential metabolites formed in the incubation mixture.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical rat pharmacokinetic study.
Caption: Postulated metabolic pathways for this compound in rats.
Caption: Troubleshooting logic for high plasma concentration variability.
References
- 1. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sertraline in rat plasma by HPLC and fluorescence detection and its application to in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic mapping of the effects of the antidepressant fluoxetine on the brains of congenitally helpless rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of dose and route of administration on the kinetics of fluoxetine and its metabolite norfluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of dose and route of administration on the kinetics of fluoxetine and its metabolite norfluoxetine in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cericlamine Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Cericlamine dosage for preclinical behavioral studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (developmental code JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI). As an SSRI, its primary mechanism of action is to block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to underlie its antidepressant and anxiolytic effects.
Q2: What is a good starting dose range for this compound in rodent behavioral studies?
A2: There is limited publicly available data on this compound in behavioral studies. However, a study investigating its effects on the sleep-wakefulness cycle in rats used acute intraperitoneal (i.p.) doses of 1, 8, 16, and 32 mg/kg[1]. This range can serve as a starting point for dose-finding studies in behavioral paradigms. It is crucial to conduct a dose-response study to determine the optimal dose for the specific behavioral assay and animal model being used.
Q3: Should I use acute or chronic dosing of this compound for my behavioral study?
A3: The choice between acute and chronic dosing depends on the research question.
-
Acute administration is useful for assessing the immediate pharmacological effects of this compound and for initial screening.
-
Chronic administration (e.g., daily for 14-21 days) is often more clinically relevant for modeling the therapeutic effects of antidepressants, as their clinical efficacy in humans typically requires several weeks of treatment. Chronic treatment can lead to neuroadaptive changes that are not observed after a single dose.
Q4: How does the route of administration affect the dosage and outcome of the study?
A4: The route of administration significantly impacts the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Common routes for preclinical studies include:
-
Intraperitoneal (i.p.) injection: Offers rapid absorption and is a common route in rodent studies.
-
Oral gavage (p.o.): Mimics the clinical route of administration for many drugs but may have lower bioavailability due to first-pass metabolism.
-
Subcutaneous (s.c.) injection: Provides a slower and more sustained release compared to i.p. injection.
The chosen route will influence the effective dose. It is essential to maintain consistency in the administration route throughout a study.
Troubleshooting Guide
Problem 1: I am not observing any behavioral effect with this compound at the tested doses.
-
Solution 1: Re-evaluate your dose range. The initial dose range may be too low. Consider cautiously escalating the doses based on the known range for this compound (1-32 mg/kg i.p. in rats) and dose-response data from other SSRIs (see data tables below).
-
Solution 2: Consider the dosing regimen. Some behavioral effects of SSRIs are more pronounced after chronic administration. If you are using an acute dosing paradigm, consider switching to a chronic dosing schedule (e.g., 14-21 days).
-
Solution 4: Verify your behavioral assay's sensitivity. Ensure your behavioral testing protocol is sensitive enough to detect antidepressant-like or anxiolytic-like effects. This includes appropriate animal handling, habituation, and environmental controls.
Problem 2: I am observing high variability in the behavioral responses between my animals.
-
Solution 1: Refine your animal handling and experimental procedures. Stress from handling and inconsistent procedures can significantly impact behavioral outcomes. Ensure all animals are handled consistently and habituated to the experimental environment.
-
Solution 2: Control for environmental factors. Factors such as lighting, noise, and time of day can influence rodent behavior. Conduct experiments at the same time of day and in a controlled environment.
-
Solution 3: Increase your sample size. A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of your study.
Problem 3: I am observing unexpected or adverse effects at higher doses.
-
Solution 1: Monitor for signs of toxicity. High doses of SSRIs can lead to adverse effects, including "serotonin syndrome," which can manifest as tremors, agitation, and hyperthermia. Carefully observe animals for any signs of distress.
-
Solution 2: Consider off-target effects. At higher concentrations, the selectivity of a drug may decrease, leading to off-target effects. If you are using very high doses, consider whether the observed behaviors are due to the primary mechanism of action or other pharmacological effects.
-
Solution 3: Re-evaluate the dose-response curve. The relationship between dose and effect is not always linear. It is possible to see a decrease in the desired behavioral effect or an increase in adverse effects at higher doses (a U-shaped dose-response curve). A comprehensive dose-response study is essential.
Quantitative Data Presentation
Since specific dose-response data for this compound in behavioral assays is not publicly available, the following tables provide representative data for other common SSRIs (Fluoxetine and Sertraline) in rats. This information can be used to guide the design of dose-finding studies for this compound.
Table 1: Representative Dose-Response Data for Fluoxetine (B1211875) in Behavioral Assays in Rats
| Dose (mg/kg, i.p.) | Behavioral Assay | Key Findings |
| 5 | Elevated Plus Maze (Acute) | Anxiogenic-like effect (reduced time in open arms)[2][3] |
| 10 | Elevated Plus Maze (Acute) | Anxiogenic-like effect (reduced time in open arms)[2] |
| 10 | Forced Swim Test (Sub-chronic) | Decreased immobility time[4] |
| 20 | Forced Swim Test (Sub-chronic) | Decreased immobility time[4][5] |
Table 2: Representative Dose-Response Data for Sertraline in Behavioral Assays in Rats
| Dose (mg/kg, i.p.) | Behavioral Assay | Key Findings |
| 10 | Forced Swim Test (Sub-chronic) | Increased swimming, decreased immobility[6] |
| 40 | Forced Swim Test (Sub-chronic) | Increased swimming, decreased immobility[6] |
Experimental Protocols
Forced Swim Test (FST) Protocol for Rats
This protocol is adapted from standard FST procedures used to screen for antidepressant-like activity.
1. Apparatus:
-
A transparent cylindrical container (40-50 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, with a depth of 30 cm (to prevent the rat from touching the bottom with its tail).
2. Procedure:
-
Day 1 (Pre-test session):
-
Individually place each rat in the cylinder for a 15-minute session.
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable baseline of immobility.
-
-
Day 2 (Test session):
-
Administer this compound (or vehicle) at the desired dose and route 60 minutes before the test.
-
Place the rat in the cylinder for a 5-minute test session.
-
Record the entire session with a video camera for later scoring.
-
3. Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the video recordings.
-
The primary measure is immobility time : the duration the rat spends floating passively, making only small movements necessary to keep its head above water.
-
Other behaviors that can be scored are swimming and climbing .
4. Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) Protocol for Rats
This protocol is a standard method for assessing anxiety-like behavior.
1. Apparatus:
-
A plus-shaped maze elevated 50-70 cm from the floor.
-
Two opposite arms are open (e.g., 50 cm long x 10 cm wide), and the other two are enclosed by high walls (e.g., 40 cm high).
-
A central platform (e.g., 10 cm x 10 cm) connects the arms.
-
The maze should be in a dimly lit, quiet room.
2. Procedure:
-
Administer this compound (or vehicle) at the desired dose and route 30-60 minutes before the test.
-
Place the rat on the central platform, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session with a video camera positioned above the maze.
3. Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the video recordings.
-
Key measures include:
-
Time spent in the open arms: A longer duration suggests an anxiolytic-like effect.
-
Number of entries into the open arms: A higher number suggests an anxiolytic-like effect.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries: This can be used as a measure of general locomotor activity.
-
4. Data Analysis:
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total arm entries)] x 100.
-
Compare these percentages between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., one-way ANOVA or Kruskal-Wallis test). A significant increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Visualizations
Caption: Mechanism of action of this compound as a Selective Serotonin Reuptake Inhibitor (SSRI).
Caption: Experimental workflow for the Forced Swim Test (FST) with this compound.
Caption: Logical workflow for optimizing this compound dosage in behavioral studies.
References
- 1. scielo.br [scielo.br]
- 2. Effects of acute fluoxetine, paroxetine and desipramine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cericlamine Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Cericlamine (JO-1017). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
The synthesis of this compound is a multi-step process that typically involves four key stages:
-
Meerwein Arylation: This initial step involves the reaction of a diazonium salt of 3,4-dichloroaniline (B118046) with methacrylic acid.
-
Halide Displacement: The halide introduced in the first step is then displaced by dimethylamine (B145610).
-
Esterification: The carboxylic acid group is converted to an ester.
-
Reduction: The final step is the reduction of the ester to the primary alcohol, yielding this compound.
Q2: What are the most common challenges in the Meerwein arylation step?
The Meerwein arylation is often associated with low yields due to the formation of several side products. Common challenges include:
-
Decomposition of the diazonium salt: This can lead to the formation of phenols and other aromatic byproducts.
-
Sandmeyer reaction: This competing reaction can lead to the formation of chlorinated byproducts.
-
Reduction of the diazonium salt: This can result in the formation of 3,4-dichloroaniline.
Q3: What analytical techniques are suitable for monitoring the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for assessing the purity of this compound and for impurity profiling. A reversed-phase HPLC method can be developed to separate this compound from its starting materials, intermediates, and byproducts. Other useful techniques include Gas Chromatography (GC) for analyzing residual solvents and Mass Spectrometry (MS) for identifying unknown impurities.
Troubleshooting Guides
Synthesis Challenges
| Problem | Potential Cause | Suggested Solution |
| Low yield in Meerwein arylation | - Decomposition of diazonium salt.- Competing side reactions (e.g., Sandmeyer). | - Maintain strict temperature control (0-5 °C) during diazotization.- Use a fresh solution of sodium nitrite.- Optimize the catalyst (e.g., copper(I) salt) concentration. |
| Incomplete halide displacement | - Steric hindrance.- Insufficient reactivity of dimethylamine. | - Use a polar aprotic solvent (e.g., DMF, DMSO) to improve solubility and reaction rate.- Increase the reaction temperature and/or reaction time.- Use a more reactive dimethylamine source or a phase-transfer catalyst. |
| Difficulties in esterification | - Steric hindrance around the carboxylic acid group. | - Use a more potent coupling agent (e.g., DCC with DMAP, HATU).- Convert the carboxylic acid to an acid chloride before reacting with the alcohol. |
| Formation of byproducts during reduction | - Over-reduction or side reactions with the reducing agent. | - Use a milder reducing agent if possible.- Carefully control the stoichiometry of the reducing agent (e.g., LiAlH₄).- Perform the reaction at a low temperature. |
Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| Difficulty in precipitating this compound hydrochloride | - Inappropriate solvent system.- Product is too soluble. | - Use a non-polar solvent like diethyl ether or hexane (B92381) to induce precipitation from a solution of the free base in a solvent like ethanol (B145695) or isopropanol.- Add HCl in a non-aqueous solvent (e.g., dioxane, diethyl ether) dropwise and with vigorous stirring. |
| Oily product obtained after recrystallization | - Presence of impurities.- Incomplete solvent removal. | - Wash the crude product with a cold, non-polar solvent to remove soluble impurities before recrystallization.- Ensure the product is thoroughly dried under vacuum. |
| Co-elution of impurities in HPLC | - Suboptimal chromatographic conditions. | - Optimize the mobile phase composition (e.g., pH, organic modifier ratio).- Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Adjust the column temperature. |
| Presence of inorganic salts in the final product | - Incomplete removal during work-up. | - Perform an aqueous wash of the organic layer containing the free base before salt formation.- Wash the filtered hydrochloride salt with a minimal amount of cold solvent in which the inorganic salts are insoluble. |
Experimental Protocols
Please note: These are generalized protocols and may require optimization for specific laboratory conditions.
Protocol 1: General Procedure for Recrystallization of this compound Hydrochloride
-
Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
This compound Synthesis Workflow
Caption: A high-level workflow of the this compound synthesis process.
Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low reaction yields.
Technical Support Center: Cericlamine In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and formulation of Cericlamine (JO-1017) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound (developmental code: JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was investigated as an antidepressant.[1] It belongs to the amphetamine family.[1] Key physicochemical properties are summarized in the table below.
Q2: I can't find a standard protocol for dissolving this compound for my animal study. Where should I start?
Q3: What are some potential solvents I can test for this compound?
A3: Based on the chemical structure of this compound and general practices for formulating poorly water-soluble compounds, you can consider the following solvents and solvent systems. It is crucial to perform small-scale solubility tests first.
Q4: My this compound solution is not clear, what should I do?
A4: If you observe precipitation or cloudiness, please refer to the Troubleshooting Guide below for potential solutions, such as adjusting the pH, using co-solvents, or employing surfactants.
This compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇Cl₂NO | [2][3] |
| Molar Mass | 262.17 g/mol | [2][3] |
| XLogP3 | 2.8 | [3] |
| Melting Point | 192 °C | [3] |
| Boiling Point | 362 °C at 760mmHg | [3] |
Note: An XLogP3 value between 2 and 5 suggests moderate lipophilicity, which may indicate poor water solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Objective: To determine a suitable solvent for this compound for a desired concentration.
Materials:
-
This compound powder
-
A panel of solvents (e.g., Sterile Water for Injection, 0.9% Saline, Ethanol, Propylene (B89431) Glycol, DMSO, PEG 400, Tween 80)
-
Vortex mixer
-
Water bath sonicator
Method:
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Add a measured, small volume of the first solvent to be tested (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect for any undissolved particles against a dark background.
-
If the compound is fully dissolved, record the concentration and proceed to test for stability.
-
If the compound is not fully dissolved, add another measured volume of the solvent and repeat steps 3-5 until the compound dissolves or it becomes clear that it is not soluble at a practical concentration.
-
Repeat this process for each solvent to determine the optimal one.
Protocol 2: Preparation of a this compound Formulation for Intraperitoneal (i.p.) Injection (Hypothetical Example)
Objective: To prepare a this compound solution for i.p. administration in rats, based on common techniques for poorly soluble drugs.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
0.9% Saline, sterile
-
Sterile vials and syringes
-
0.22 µm syringe filter
Method:
-
Determine the final desired concentration of this compound and the total volume needed.
-
In a sterile vial, dissolve the required amount of this compound in a small volume of DMSO (e.g., 5-10% of the final volume). Vortex until fully dissolved.
-
Add PEG 400 (e.g., 30-40% of the final volume) to the DMSO-Cericlamine solution. Vortex to mix thoroughly.
-
Slowly add 0.9% saline to the mixture while vortexing to bring it to the final volume. Observe for any signs of precipitation.
-
If the solution remains clear, sterile-filter it using a 0.22 µm syringe filter into a final sterile vial.
-
Visually inspect the final solution for any particulates before use.
-
Important: Always prepare a fresh solution on the day of the experiment unless stability data suggests otherwise. It is also critical to administer a vehicle-only control group in your animal studies.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| This compound does not dissolve in aqueous solutions (water, saline). | High lipophilicity of the compound. | 1. Try a co-solvent system: Start by dissolving this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly dilute with the aqueous vehicle. 2. Use surfactants: Consider adding a small percentage (e.g., 1-5%) of a biocompatible surfactant like Tween 80 or Cremophor EL. |
| Precipitation occurs upon addition of aqueous vehicle. | The drug is "crashing out" of the organic solvent. | 1. Adjust the solvent ratio: Increase the proportion of the organic co-solvent (e.g., PEG 400, propylene glycol). 2. Change the order of addition: Sometimes, adding the drug-organic solvent mixture to the aqueous phase yields better results than the other way around. 3. Consider a lipid-based formulation: For oral administration, dissolving this compound in an oil (e.g., sesame oil, corn oil) may be an option. |
| The prepared solution is unstable and forms a precipitate over time. | Limited stability of the formulation. | 1. Prepare fresh solutions daily: This is the most reliable approach in the absence of stability data. 2. Store at 4°C: If the solution must be prepared in advance, store it refrigerated and protected from light, but always allow it to come to room temperature and check for precipitation before use. |
| Adverse reactions in animals (e.g., irritation at the injection site). | High concentration of organic solvents (e.g., DMSO, ethanol). | 1. Minimize the concentration of organic solvents: Use the lowest possible amount of the organic solvent needed to achieve dissolution. 2. Consider alternative vehicles: Explore less harsh solvent systems, such as cyclodextrin-based formulations, which can encapsulate hydrophobic drugs and improve their aqueous solubility. |
Visualizations
Caption: Workflow for developing an in vivo formulation for this compound.
Caption: General mechanism of action for SSRIs like this compound.
References
Technical Support Center: Cericlamine In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cericlamine in in vitro settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Its mechanism of action involves blocking the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft.[2] It belongs to the amphetamine family and is structurally related to phentermine.[1]
Q2: What are the essential in vitro assays for characterizing this compound?
A2: The key in vitro assays for this compound include:
-
Serotonin (5-HT) Reuptake Assays: To determine the potency (IC₅₀ or Kᵢ) of this compound at the human serotonin transporter (hSERT). These are often performed using synaptosomes or cell lines stably expressing hSERT.
-
Transporter Selectivity Assays: To assess the compound's specificity, its activity should be measured against the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3]
-
Monoamine Oxidase (MAO) Inhibition Assays: To rule out off-target effects, it's important to test for inhibitory activity against MAO-A and MAO-B, as this is a common mechanism for other classes of antidepressants.[4][5]
Q3: Is this compound a chiral molecule, and why is this important for in vitro assays?
A3: Yes, this compound has a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-enantiomers).[6] This is critically important because enantiomers of antidepressant drugs can have significantly different pharmacological properties. For example, in the case of citalopram, the S-enantiomer (escitalopram) is responsible for the vast majority of the serotonin reuptake inhibition, while the R-enantiomer is significantly less potent and may even counteract the effects of the S-enantiomer at the serotonin transporter.[7][8][9] When conducting experiments, it is crucial to know whether you are working with a racemic mixture (a 1:1 mix of both enantiomers) or an isolated enantiomer, as this will profoundly impact the interpretation of your results.
Q4: What are appropriate cell systems for this compound in vitro assays?
A4: The choice of cell system depends on the specific assay:
-
For Transporter Assays: Recombinant cell lines, such as HEK293 or CHO cells, stably expressing the human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters are ideal. They provide a clean and reproducible system to measure direct inhibition.
-
For Functional/Phenotypic Assays: Primary neuronal cultures are often used to study effects on synaptic function in a more physiologically relevant context.[2][10] However, primary neurons are notoriously difficult to culture, facing challenges with viability, purity, and long-term survival.[10][11][12][13]
-
Immortalized Neuronal Cell Lines: Cell lines like SH-SY5Y can be used as an alternative to primary neurons. They are easier to culture but may not fully replicate the physiology of mature neurons.[12]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Problem 1: Low or No Inhibition of Serotonin Reuptake Question: My serotonin reuptake assay shows weak or no inhibitory effect from this compound, even at concentrations where I expect to see activity. What are the possible causes?
Answer: This issue can stem from several factors related to the compound, the assay conditions, or the biological system.
-
Compound Integrity:
-
Solubility: this compound may have limited solubility in aqueous assay buffers. Ensure it is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a non-inhibitory level (typically <0.5%). Visually inspect for any precipitation after dilution.
-
Stability: The compound may be unstable in the assay buffer or degrade upon repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. The stability of similar compounds can be affected by pH and storage conditions.[14]
-
-
Assay Conditions:
-
Incorrect Reagents: Verify the concentrations of all assay components, including the radiolabeled or fluorescent substrate.
-
Incubation Times: Ensure pre-incubation with this compound is sufficient for it to bind to the transporter before adding the substrate.
-
-
Cell/System Health:
-
Low Transporter Expression: If using a recombinant cell line, confirm a high level of SERT expression and function via a positive control inhibitor (e.g., fluoxetine).
-
Poor Viability: In primary neurons or other cell types, low viability will lead to inconsistent and unreliable results.[11] Assess cell health before starting the assay.
-
Problem 2: High Variability Between Replicate Wells Question: I am observing significant variability in my results across replicate wells, leading to large error bars and difficulty in determining an accurate IC₅₀ value. How can I improve precision?
Answer: High variability often points to technical inconsistencies in the assay setup.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes of compound or substrate. Calibrate pipettes regularly.
-
Edge Effects: In 96- or 384-well plates, wells on the outer edges are prone to evaporation, which can concentrate reagents and affect results.[10] To minimize this, avoid using the outermost wells or fill them with sterile buffer or media.[10]
-
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variability. Ensure cells are thoroughly resuspended before plating to achieve a uniform monolayer.
-
Compound Precipitation: As mentioned, poor solubility can cause inconsistent concentrations of the active compound across different wells. Centrifuge your compound dilutions and use the supernatant if precipitation is suspected.
Problem 3: Evidence of Cell Toxicity or Poor Neuronal Health Question: My primary neurons appear unhealthy or show signs of dying after treatment with this compound. What should I check?
Answer: Differentiating between compound-specific cytotoxicity and general culture issues is key.
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to primary neurons at higher concentrations. Run a vehicle-only control curve to determine the maximum tolerated concentration.
-
Compound Cytotoxicity: this compound itself may be cytotoxic at high concentrations. Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to identify the concentration range where cell health is not compromised.
-
Culture Conditions: Primary neurons are extremely sensitive to their environment.[10][11] Ensure optimal culture conditions, including proper substrate coating (e.g., poly-D-lysine, laminin), appropriate media formulation, and minimal disturbance.[10][13]
Problem 4: Inconsistent Results with a New Batch of this compound Question: I have switched to a new batch of this compound and my results are significantly different from previous experiments. Why might this be happening?
Answer: Batch-to-batch variability can be a significant issue, particularly with chiral molecules.
-
Enantiomeric Composition: This is the most likely cause. This compound is chiral. One batch may be a racemic mixture, while another might be enriched for one enantiomer, or be enantiomerically pure. As the S- and R-enantiomers of similar compounds can have vastly different potencies, this will directly impact your results.[15][16] Always verify the stereochemistry of your compound from the supplier.
-
Purity and Impurities: Check the certificate of analysis for the purity of the new batch. The presence of active or inhibitory impurities could alter the observed activity.
-
Compound Stability: The new batch may have been stored improperly or could be older, leading to degradation. It is always best practice to qualify a new batch of any compound by running a full dose-response curve and comparing the IC₅₀ to that obtained with previous batches.
Section 3: Data Presentation
Illustrative Enantiomer Selectivity of Serotonin Reuptake Inhibitors
While specific Kᵢ values for this compound enantiomers are not widely published, the following table provides data for other well-known SSRIs to illustrate the critical importance of stereochemistry in drug activity. This highlights why researchers must be aware of the enantiomeric composition of their this compound sample.
| Compound | Enantiomer | Target | Assay Type | Kᵢ (nM) | Reference |
| Fluoxetine | (R)-Fluoxetine | Human SERT | Radioligand Binding | 1.8 | [16] |
| (S)-Fluoxetine | Human SERT | Radioligand Binding | 0.8 | [16] | |
| Norfluoxetine | (R)-Norfluoxetine | Human SERT | Radioligand Binding | 19 | [16] |
| (S)-Norfluoxetine | Human SERT | Radioligand Binding | 0.95 | [16] | |
| Citalopram | (R)-Citalopram | Human SERT | Radioligand Binding | 38.6 | [16] |
| (S)-Citalopram | Human SERT | Radioligand Binding | 1.5 | [16] |
Data presented is for illustrative purposes to emphasize the concept of enantiomeric selectivity.
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Serotonin (5-HT) Reuptake Assay (Cell-Based)
This protocol describes a general method for measuring this compound's inhibition of serotonin uptake in HEK293 cells stably expressing human SERT, using a fluorescent substrate.
Materials:
-
HEK293-hSERT cells
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorescent SERT substrate (e.g., commercially available kits)
-
This compound
-
Positive control inhibitor (e.g., Fluoxetine)
-
DMSO (for compound dilution)
-
96-well black, clear-bottom microplates
Methodology:
-
Cell Plating: Seed HEK293-hSERT cells into 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in Assay Buffer to achieve the desired final concentrations (e.g., 2X final concentration).
-
Assay Procedure: a. On the day of the assay, aspirate the culture medium from the cells. b. Gently wash the cell monolayer twice with 100 µL of pre-warmed (37°C) Assay Buffer. c. Add 50 µL of the diluted this compound or control compounds to the appropriate wells. Include "vehicle only" (DMSO in Assay Buffer) and "no inhibitor" controls. d. Pre-incubate the plate for 15-20 minutes at 37°C. e. Prepare the fluorescent substrate solution according to the manufacturer's instructions. f. Add 50 µL of the substrate solution to all wells to initiate the uptake reaction. g. Incubate for a specified time (e.g., 10-20 minutes) at 37°C, protected from light.
-
Data Acquisition: a. Stop the uptake reaction by washing the cells rapidly with ice-cold Assay Buffer. b. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Subtract the background fluorescence (wells with a known potent inhibitor). b. Normalize the data to the "vehicle only" control (representing 100% uptake). c. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available fluorometric MAO inhibitor screening kits.[4]
Materials:
-
MAO-A enzyme
-
MAO-A substrate (e.g., tyramine)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer
-
This compound
-
Positive control inhibitor (e.g., Clorgyline)
-
96-well black microplates
Methodology:
-
Reagent Preparation: Prepare all reagents as specified by the kit manufacturer. Bring all components to room temperature before use.
-
Compound Plating: Add 10 µL of diluted this compound, positive control, or vehicle to the appropriate wells of the 96-well plate.
-
Enzyme Addition: a. Prepare the MAO-A enzyme working solution by diluting the enzyme stock in Assay Buffer. b. Add 50 µL of the enzyme working solution to the wells containing the test compounds and controls. c. Incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: a. Prepare the substrate working solution containing the MAO-A substrate, fluorescent probe, and HRP. b. Add 40 µL of the substrate working solution to all wells to start the reaction.
-
Measurement: a. Immediately place the plate in a fluorescence plate reader. b. Measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: a. For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read. b. Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(Slope of Vehicle Control - Slope of Sample) / Slope of Vehicle Control] * 100 c. Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Section 5: Visualizations
Caption: this compound blocks the serotonin transporter (SERT) on the presynaptic neuron.
Caption: A typical workflow for screening compounds in a cell-based in vitro assay.
Caption: A decision tree for troubleshooting experiments where this compound shows no effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of acute and chronic treatment with amoxapine and this compound on the sleep-wakefulness cycle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. echemi.com [echemi.com]
- 7. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Primary Brain Cells: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Stability of amphetaminil. 1. In-vitro studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Cericlamine CNS Safety Pharmacology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the central nervous system (CNS) side effects of Cericlamine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (developmental code JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Its primary mechanism of action is to block the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft. As an SSRI, it was investigated for the treatment of depression, anxiety disorders, and anorexia nervosa but was never marketed.[1]
Q2: What are the expected CNS side effects of this compound in animal models based on its mechanism of action?
A2: As an SSRI, this compound is expected to produce CNS effects consistent with increased serotonergic activity. In animal models, high doses or combinations with other serotonergic agents could potentially induce serotonin syndrome.[2] Clinical signs of serotonin syndrome in animals can include tremors, seizures, ataxia, restlessness, and autonomic instability (e.g., hyperthermia, changes in heart rate and blood pressure).[2][3] At therapeutic doses, researchers should monitor for more subtle behavioral changes such as alterations in locomotor activity, anxiety-like behaviors, and changes in sleep patterns.[4][5]
Q3: What are the standard preclinical safety pharmacology studies recommended for assessing CNS side effects?
A3: The International Council for Harmonisation (ICH) S7A guidelines recommend a core battery of safety pharmacology studies to assess the effects of a test substance on vital functions, including the central nervous system.[6][7] For the CNS, this typically includes a functional observational battery (FOB) or an Irwin screen to evaluate behavioral and neurological changes, as well as an assessment of motor activity.[7]
Troubleshooting Guides
Issue 1: Unexpected Severe CNS-related Clinical Signs Observed (e.g., Seizures, Severe Tremors)
-
Possible Cause: The administered dose of this compound may be too high, leading to excessive serotonin levels and potential serotonin syndrome.
-
Troubleshooting Steps:
-
Immediate Action: Ensure the animal's well-being and provide supportive care as needed.
-
Dose Review: Re-evaluate the dose-response relationship. Consider testing lower doses to establish a no-observed-adverse-effect-level (NOAEL).
-
Concomitant Medications: Verify that no other serotonergic agents are being administered simultaneously, as this can increase the risk of serotonin syndrome.
-
Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the observed effects.
-
Issue 2: High Variability in Behavioral Assessments Between Animals
-
Possible Cause: Intrinsic biological variability, environmental factors, or inconsistencies in experimental procedures can lead to variable results.
-
Troubleshooting Steps:
-
Standardize Environment: Ensure consistent housing conditions, lighting, and noise levels for all animals.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to the testing environment before drug administration and observation.
-
Observer Training: Ensure all personnel conducting behavioral assessments are properly trained and use a standardized scoring system to minimize inter-observer variability.
-
Increase Sample Size: A larger number of animals per group may be necessary to achieve statistical power and account for individual differences.
-
Data Presentation
Table 1: Functional Observational Battery (FOB) Scoring Sheet for this compound
| Parameter | Scoring Scale | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Convulsions | 0=absent, 1=present | ||||
| Tremors | 0=absent, 1=mild, 2=moderate, 3=severe | ||||
| Gait | 0=normal, 1=ataxic | ||||
| Mobility | 0=normal, 1=decreased, 2=increased | ||||
| Reactivity | 0=normal, 1=decreased, 2=increased | ||||
| Respiration | 0=normal, 1=decreased, 2=increased | ||||
| Salivation | 0=normal, 1=present |
Table 2: Quantitative Motor Activity Data
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Stereotypic Counts |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Experimental Protocols
Protocol 1: Functional Observational Battery (FOB) in Rodents
-
Animals: Use an appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).[8] House animals individually for at least 24 hours before testing.
-
Groups: Assign animals to a vehicle control group and at least three this compound dose groups (low, mid, high). The highest dose should aim to produce moderate adverse effects.[6]
-
Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation Period: Conduct observations at the time of expected peak plasma concentration and at several time points thereafter (e.g., 1, 4, and 24 hours post-dose).
-
Parameters: Assess a range of autonomic, neuromuscular, and behavioral parameters as outlined in Table 1. Observations should be made by a trained observer who is blinded to the treatment groups.
-
Data Analysis: Compare the scores for each parameter between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: CNS Safety Pharmacology Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. fda.gov [fda.gov]
- 7. criver.com [criver.com]
- 8. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Cericlamine Clinical Trial Discontinuation: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides information and guidance for researchers and professionals investigating compounds related to Cericlamine or facing challenges in antidepressant drug development. While specific details regarding the discontinuation of this compound's clinical trials in 1999 remain largely undisclosed by the developer, Jouveinal, this resource offers insights into the potential reasons for such a decision based on established principles of clinical research and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What was this compound and what was its intended mechanism of action?
This compound (developmental code JO-1017) was a novel antidepressant compound investigated for the treatment of major depressive disorder. It was classified as a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI). As an SSRI, its primary mechanism of action was to block the serotonin transporter (SERT), leading to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is a common therapeutic strategy for depression.
Q2: What was the developmental stage of this compound when its trials were discontinued?
This compound had reached Phase III clinical trials, the final stage of human testing before a new drug application is typically submitted to regulatory authorities. The discontinuation at such a late stage suggests that the decision was likely based on data emerging from these large-scale trials.
Q3: What are the common reasons for discontinuing a clinical trial in late-stage development?
The discontinuation of a Phase III clinical trial for an investigational drug like this compound can be attributed to several critical factors. These often fall into three main categories:
-
Efficacy-related Reasons: The drug may have failed to demonstrate a statistically significant improvement in depressive symptoms compared to a placebo. In late-stage trials, the primary endpoints are rigorously assessed, and a lack of convincing efficacy is a common reason for termination.
-
Safety and Tolerability Issues: The emergence of unexpected or severe adverse events can alter the risk-benefit profile of a drug. Even if effective, a drug with significant safety concerns is unlikely to gain regulatory approval.
-
Commercial or Strategic Decisions: The developing company may halt a trial for reasons unrelated to the drug's performance. These can include a re-evaluation of the market potential, competition from other drugs, or a shift in the company's strategic focus.
Troubleshooting Guide for Antidepressant Clinical Trials
This guide is intended for researchers encountering challenges in their own antidepressant clinical trials, drawing parallels from the potential hurdles faced during the this compound development program.
| Issue Encountered | Potential Root Cause | Recommended Action |
| Lack of Efficacy Signal in Phase II/III | Inadequate dose selection; High placebo response rate; Heterogeneity of the patient population. | Conduct thorough dose-ranging studies in early phases. Implement robust placebo-response mitigation strategies. Refine patient inclusion/exclusion criteria to target a more homogeneous population. |
| Unexpected Adverse Events | Off-target pharmacological effects; Unforeseen drug-drug interactions; Population-specific sensitivity. | Conduct comprehensive preclinical toxicology and safety pharmacology studies. Carefully monitor for and analyze all adverse events. Stratify safety data by demographic and clinical subgroups. |
| High Trial Dropout Rate | Poor drug tolerability; Burdensome study procedures; Lack of perceived benefit by participants. | Optimize the formulation and dosing regimen to improve tolerability. Simplify study protocols where possible. Ensure clear communication with participants about the study's importance and potential benefits. |
| Inconclusive Biomarker Data | Poor correlation between the biomarker and clinical outcome; High variability in biomarker measurements. | Validate the biomarker's relevance to the disease and the drug's mechanism of action. Standardize sample collection and analysis procedures to minimize variability. |
Experimental Protocols: Key Assessments in Antidepressant Trials
The following outlines a generalized protocol for assessing the efficacy and safety of an SSRI like this compound in a Phase III clinical trial.
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Population: Adult patients (18-65 years) with a primary diagnosis of Major Depressive Disorder according to DSM criteria, and a minimum baseline score on a standardized depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS] ≥ 22).
3. Investigational Product and Comparator:
- This compound (e.g., fixed daily doses of 50 mg and 100 mg).
- Placebo orally disintegrating tablets, identical in appearance to the active drug.
4. Primary Efficacy Endpoint: The change from baseline in the MADRS total score at the end of the treatment period (e.g., 8 weeks).
5. Secondary Efficacy Endpoints:
- Proportion of responders (≥50% reduction in MADRS score from baseline).
- Proportion of remitters (MADRS score ≤ 10).
- Change from baseline in other relevant scales (e.g., Hamilton Anxiety Rating Scale [HAM-A], Clinical Global Impression [CGI] scale).
6. Safety and Tolerability Assessments:
- Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
- Vital signs, electrocardiograms (ECGs), and laboratory safety tests (hematology, clinical chemistry, urinalysis).
- Assessment of treatment-emergent suicidal ideation and behavior.
Visualizations
The following diagrams illustrate key concepts in the development and evaluation of an antidepressant like this compound.
Navigating Clinical Research on Novel Antidepressants: A Cericlamine (SSRI) Case Study
Disclaimer: Cericlamine (JO-1017) was a selective serotonin (B10506) reuptake inhibitor (SSRI) whose development was discontinued (B1498344) in 1999 after reaching Phase III clinical trials. Due to its discontinuation over two decades ago, specific quantitative data on adverse events from these trials are not publicly available. This technical support center has been created for researchers, scientists, and drug development professionals, using representative data and protocols for the SSRI class of compounds to illustrate the types of challenges and inquiries that could arise during a late-stage clinical trial for a drug like this compound.
Frequently Asked Questions (FAQs)
Q1: A patient in our trial is reporting persistent nausea and headaches. Is this an expected adverse event for an SSRI like this compound?
A1: Yes, nausea and headaches are among the most commonly reported adverse events for the SSRI class of drugs, particularly in the initial weeks of treatment. These symptoms are generally mild to moderate in severity and often resolve as the patient acclimates to the medication. However, all adverse events should be meticulously documented and monitored. For persistent or severe symptoms, a dose adjustment or discontinuation of the study drug may be warranted as per the clinical trial protocol.
Q2: We have observed a higher-than-expected incidence of insomnia in the treatment arm. What is the potential mechanism for this?
A2: Insomnia is a known adverse event associated with SSRIs. The increase in serotonergic activity, particularly stimulation of the 5-HT2A receptors, can lead to disturbances in the sleep-wake cycle. This can manifest as difficulty falling asleep, frequent awakenings, or vivid dreams. Management strategies within a clinical trial setting could include advising patients on sleep hygiene, adjusting the time of drug administration (e.g., to the morning), or, in severe cases, considering a protocol-approved concomitant medication for sleep.
Q3: A trial participant has developed a skin rash. How should we proceed?
A3: While less common, skin rashes and other hypersensitivity reactions can occur with SSRIs. Any suspected allergic reaction must be treated as a serious adverse event. The study drug should be discontinued immediately, and the patient should receive appropriate medical care. A thorough investigation, including a detailed patient history and potentially dermatological consultation, is necessary to assess the likelihood of the rash being drug-related. All such events must be reported to the sponsor and regulatory authorities according to the trial's safety monitoring plan.
Q4: A researcher is asking about the potential for "serotonin syndrome" with this compound. What information should be provided?
A4: Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. While rare, it is a known risk for all SSRIs. Researchers and clinical staff must be trained to recognize the signs and symptoms, which include mental status changes (e.g., agitation, confusion), autonomic hyperactivity (e.g., fever, tachycardia, diaphoresis), and neuromuscular abnormalities (e.g., tremor, hyperreflexia). The risk is highest when an SSRI is co-administered with other serotonergic agents (e.g., MAOIs, triptans). The trial protocol should explicitly prohibit the concomitant use of such medications.
Troubleshooting Guides
Managing Common Gastrointestinal Adverse Events
| Symptom | Potential Cause | Troubleshooting Steps |
| Nausea | Increased serotonergic activity in the gut. | 1. Administer the study drug with food. 2. Advise the patient to eat smaller, more frequent meals. 3. If persistent, consider a temporary dose reduction as per protocol. |
| Diarrhea | Altered gut motility due to increased serotonin. | 1. Ensure adequate hydration. 2. Advise a bland diet. 3. Rule out other causes (e.g., infection). |
| Constipation | Less common, but can be related to effects on gut motility. | 1. Increase dietary fiber and fluid intake. 2. Encourage physical activity. |
Addressing Central Nervous System (CNS) Adverse Events
| Symptom | Potential Cause | Troubleshooting Steps |
| Insomnia/Agitation | Increased central serotonergic stimulation. | 1. Administer the study drug in the morning. 2. Reinforce good sleep hygiene practices. 3. Monitor for worsening of anxiety. |
| Dizziness | Can be multifactorial, including effects on blood pressure or vestibular system. | 1. Advise patients to rise slowly from a sitting or lying position. 2. Assess for orthostatic hypotension. 3. Evaluate for concomitant medications that may contribute. |
| Somnolence | Paradoxical effect in some individuals. | 1. Consider evening dosing. 2. Advise caution when driving or operating machinery. |
Experimental Protocols
Protocol: Monitoring and Reporting of Adverse Events in a Phase III SSRI Clinical Trial
1. Objective: To systematically collect, assess, and report all adverse events (AEs) and serious adverse events (SAEs) occurring during the clinical trial to ensure patient safety and to characterize the safety profile of the investigational product.
2. AE Data Collection:
- AEs will be solicited at each study visit through non-leading questions (e.g., "Have you felt any different since your last visit?").
- Spontaneously reported AEs by the patient will also be recorded.
- All AEs will be documented in the electronic Case Report Form (eCRF), including a description of the event, onset and resolution dates, severity, and the investigator's assessment of causality.
3. Severity Grading: AEs will be graded according to a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE):
- Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
- Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL).
- Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
- Grade 4 (Life-threatening): Urgent intervention indicated.
- Grade 5 (Death): Related to AE.
4. Causality Assessment: The investigator will assess the relationship between the investigational product and the AE as:
- Related: A causal relationship cannot be ruled out.
- Not Related: A causal relationship is unlikely.
5. Serious Adverse Event (SAE) Reporting:
- An SAE is any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
- All SAEs must be reported to the sponsor within 24 hours of the site's awareness of the event, regardless of causality.
Visualizations
Caption: Mechanism of action for this compound (SSRI).
Caption: Workflow for reporting adverse events in a clinical trial.
Cericlamine (JO-1017) Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the limitations of Cericlamine (JO-1017) as a research tool. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (developmental code JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI).[1] It belongs to the amphetamine family and is structurally related to phentermine.[1] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT). This action is believed to be the basis for its antidepressant effects.[2] this compound was investigated for the treatment of depression, anxiety disorders, and anorexia nervosa but was never marketed.[1]
Q2: What are the known limitations of this compound's selectivity?
Q3: Are there any known off-target effects of this compound at the receptor level?
Preclinical studies have provided some insight into this compound's receptor interaction profile. Chronic treatment with this compound in rats did not show any significant effects on the binding to 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3 receptors. This suggests that at the doses tested, this compound does not directly interact with these key serotonin receptor subtypes to a significant degree. However, a comprehensive screening of its binding affinity across a wider range of receptors is not publicly available. Therefore, researchers should exercise caution and consider the possibility of unforeseen off-target interactions.
Troubleshooting Guide
Issue 1: Unexpected behavioral or physiological effects observed in animal models.
-
Possible Cause: Off-target effects due to this compound's moderate selectivity. Although primarily an SSRI, its amphetamine-like structure may lead to interactions with dopaminergic or noradrenergic systems, especially at higher concentrations.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the lowest effective dose. This can help minimize potential off-target effects.
-
Control for Motor Effects: this compound's structural similarity to amphetamines may result in psychostimulant-like effects on locomotor activity. Always include appropriate control groups to assess baseline activity and the vehicle's effect.
-
Use of Antagonists: To investigate the involvement of other neurotransmitter systems, consider co-administration with selective antagonists for dopamine (B1211576) and norepinephrine (B1679862) receptors.
-
Issue 2: Difficulty replicating results or observing high variability between experiments.
-
Possible Cause: Lack of precise data on this compound's potency and efficacy can lead to inconsistencies in experimental outcomes. The "moderate" selectivity profile means that small variations in experimental conditions could lead to different levels of engagement with off-target transporters.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to standardized experimental protocols, including animal strain, age, weight, and housing conditions.
-
Establish Internal Controls: Use a well-characterized, highly selective SSRI (e.g., citalopram (B1669093) or escitalopram) as a positive control in your experiments to benchmark the effects of this compound.
-
Confirm Target Engagement: If possible, use techniques like in vivo microdialysis to measure changes in extracellular serotonin, dopamine, and norepinephrine levels in the brain region of interest to directly assess the neurochemical effects of your this compound administration.
-
Issue 3: Observing tolerance or rebound effects upon cessation of chronic treatment.
-
Possible Cause: Chronic administration of SSRIs, including this compound, can lead to adaptive changes in the serotonergic system. Studies have shown that tolerance to the inhibitory effect of this compound on paradoxical sleep can develop after 14 days of treatment, with a rebound effect observed upon withdrawal.[2]
-
Troubleshooting Steps:
-
Tapering of Dosing: When concluding chronic studies, implement a gradual dose reduction (tapering) schedule rather than abrupt cessation to minimize withdrawal effects.
-
Washout Period: Include a sufficiently long washout period in your experimental design to allow for the system to return to baseline before conducting follow-up experiments.
-
Monitor for Withdrawal Symptoms: In animal studies, be observant of behavioral changes that may indicate a withdrawal syndrome, such as increased anxiety-like behaviors or changes in sleep patterns.
-
Data Presentation
Due to the limited availability of public data for this compound, a comprehensive quantitative comparison with other SSRIs is challenging. The following table summarizes the known qualitative information and highlights the data gaps.
| Compound | Primary Target | Selectivity for SERT | Known Off-Target Interactions |
| This compound (JO-1017) | SERT | Moderate | - Lack of interaction with 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3 receptors.- Potential for interaction with DAT and NET (quantitative data unavailable). |
| Citalopram | SERT | High | - Very low affinity for DAT and NET. |
| Fluoxetine | SERT | High | - Weak inhibitor of NET.- 5-HT2C receptor antagonist. |
| Sertraline | SERT | High | - Weak inhibitor of DAT and NET. |
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in the literature. However, researchers can adapt standard protocols for characterizing SSRIs.
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound like this compound for SERT, DAT, and NET.
-
Preparation of Synaptosomes:
-
Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Radioligand Binding Assay:
-
Incubate the synaptosomal preparation with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at various concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Serotonin Reuptake Inhibition: Cericlamine vs. Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cericlamine (JO-1017) and fluoxetine (B1211875), two compounds known for their inhibitory effects on the serotonin (B10506) transporter (SERT). While both molecules act as serotonin reuptake inhibitors, this document outlines their distinct pharmacological profiles based on available data. Fluoxetine, a widely studied and prescribed Selective Serotonin Reuptake Inhibitor (SSRI), serves as a benchmark for comparison. This compound, an investigational compound that reached Phase III clinical trials, is described as a potent and moderately selective SSRI.
Quantitative Comparison of Transporter Binding Affinities
The following table summarizes the binding affinities (Ki, in nanomolars) of fluoxetine for the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. A lower Ki value indicates a higher binding affinity. The data for this compound is presented qualitatively based on literature descriptions.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Fluoxetine | 0.81 - 1.4 | 121 - 240 | 1370 - 3600 |
| This compound | Potent Inhibitor | Moderately Selective | Lower Affinity |
Selectivity Profile
Selectivity is a critical parameter for SSRIs, indicating the preference for SERT over other monoamine transporters. It is often expressed as a ratio of Ki values (e.g., NET Ki / SERT Ki).
| Compound | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| Fluoxetine | ~149 | ~1691 |
| This compound | Moderate Selectivity | High Selectivity |
Note: The selectivity ratios for fluoxetine are calculated using the lower end of the Ki value ranges for NET and DAT and the higher end for SERT to provide a conservative estimate.
Mechanism of Action: Serotonin Reuptake Inhibition
Both this compound and fluoxetine exert their primary pharmacological effect by blocking the serotonin transporter (SERT) in the presynaptic terminal of serotonergic neurons. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of the neurotransmitter available to bind to postsynaptic receptors.
Mechanism of Serotonin Reuptake Inhibition.
Experimental Protocols
The quantitative data presented for fluoxetine and the characterization of this compound are typically derived from in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Transporter Affinity (Ki)
This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected with plasmids encoding the human SERT, NET, or DAT. The cells are cultured to confluence, harvested, and then homogenized in an ice-cold buffer. The cell membranes are isolated through centrifugation and stored at -80°C until use.
-
Assay Procedure:
-
Cell membranes are thawed and resuspended in an appropriate assay buffer.
-
A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT) is added to the membrane suspension.
-
Increasing concentrations of the test compound (fluoxetine or this compound) are added to compete with the radioligand for binding to the transporter.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound radioligand to pass through.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Serotonin Reuptake Inhibition Assay (IC50)
This functional assay measures a compound's ability to inhibit the uptake of serotonin into cells or synaptosomes.
-
Preparation of Synaptosomes or Transfected Cells:
-
Synaptosomes: Brain tissue (e.g., from rats) is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing transporters.
-
Transfected Cells: HEK293 cells expressing the human SERT are cultured in multi-well plates.
-
-
Assay Procedure:
-
The synaptosomes or cells are pre-incubated with the test compound at various concentrations.
-
[³H]Serotonin is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period at 37°C.
-
The reaction is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]serotonin.
-
The amount of [³H]serotonin taken up by the synaptosomes or cells is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration-response curve is plotted, and non-linear regression is used to determine the IC50 value, representing the concentration of the compound that inhibits 50% of serotonin uptake.
Workflow for In Vitro Reuptake Inhibition Assay.
Conclusion
This guide provides a comparative overview of this compound and fluoxetine, focusing on their primary mechanism of action as serotonin reuptake inhibitors. Fluoxetine is a well-characterized SSRI with high affinity and selectivity for the serotonin transporter. This compound is described in the literature as a potent and moderately selective SSRI, suggesting a strong interaction with SERT and a lesser, but present, interaction with other monoamine transporters compared to highly selective agents. The lack of publicly available quantitative data for this compound highlights a significant gap in the direct comparison of these two compounds. The provided experimental protocols offer a standardized framework for conducting such comparative studies to elucidate the precise pharmacological profiles of novel or less-characterized compounds in drug discovery and development.
A Comparative Pharmacological Guide to Cericlamine and Other Phentermine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of cericlamine and other notable phentermine derivatives. The information is intended to support research and drug development efforts by presenting key data on their mechanisms of action, receptor affinities, and functional activities.
Introduction
Phentermine and its derivatives are a class of compounds based on the α,α-dimethylphenethylamine scaffold. While phentermine itself is primarily known as a sympathomimetic amine used for its appetite-suppressant effects, structural modifications have yielded a range of compounds with diverse pharmacological profiles. This guide focuses on comparing this compound, an investigational antidepressant, with other phentermine derivatives such as phentermine itself, chlorphentermine (B1668847), phendimetrazine (B1196318), and diethylpropion (B1665973). The primary focus of this comparison is their interaction with the monoamine transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).
Comparative Analysis of Monoamine Transporter Interactions
The primary mechanism of action for many centrally acting drugs, including antidepressants and appetite suppressants, involves the modulation of monoamine neurotransmitter systems. The following tables summarize the available quantitative data on the interaction of this compound and other phentermine derivatives with the serotonin, norepinephrine, and dopamine transporters.
Data Presentation
Table 1: Monoamine Transporter Releasing Potency (IC50, nM)
| Compound | SERT (IC50, nM) | NET (IC50, nM) | DAT (IC50, nM) | Primary Activity |
| This compound (JO-1017) | Data Not Available | Data Not Available | Data Not Available | Selective Serotonin Reuptake Inhibitor[1] |
| Phentermine | 2575[2] | 28.8[2] | 262[2] | Norepinephrine-Dopamine Releasing Agent |
| Chlorphentermine | 18.2[2] | >10,000 | 935[2] | Serotonin Releasing Agent |
| Phendimetrazine (active metabolite: Phenmetrazine) | >10,000 | 50 (EC50)[3] | 131 (EC50)[3] | Norepinephrine-Dopamine Releasing Agent |
| Diethylpropion (active metabolite: Ethcathinone) | 2118[4] | 99[4] | 1014[4] | Norepinephrine Releasing Agent / Dopamine Uptake Inhibitor |
Note: IC50 values for phentermine, chlorphentermine, and diethylpropion's metabolite represent the concentration required to inhibit neurotransmitter uptake by 50%, which is a proxy for releasing potency in this context. EC50 for phendimetrazine's metabolite represents the half-maximal effective concentration for release.
Table 2: Monoamine Transporter Binding Affinity (Ki, nM)
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| This compound (JO-1017) | Data Not Available | Data Not Available | Data Not Available |
| Phentermine | Data Not Available | Data Not Available | Data Not Available |
| Chlorphentermine | Data Not Available | 451[2] | Data Not Available |
Note: A comprehensive set of Ki values for all compounds at all three transporters is not consistently available in the public domain. The available data for chlorphentermine indicates moderate binding affinity to the norepinephrine transporter.
Mechanism of Action and Signaling Pathways
The differential effects of these phentermine derivatives stem from their varied affinities and activities at the monoamine transporters.
-
This compound : Described as a potent and moderately selective serotonin reuptake inhibitor (SSRI)[1]. As an SSRI, its primary mechanism is to block the reuptake of serotonin into the presynaptic neuron by binding to SERT. This leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. The downstream signaling pathways are thought to be similar to other SSRIs, involving gradual adaptive changes in the brain.
-
Phentermine : Acts primarily as a norepinephrine-dopamine releasing agent (NDRA)[2]. It has a much higher potency for releasing norepinephrine and dopamine compared to serotonin[2]. This catecholamine surge in the synapse is believed to be responsible for its appetite-suppressant effects.
-
Chlorphentermine : In contrast to phentermine, chlorphentermine is a potent and selective serotonin releasing agent (SSRA)[2]. Its pharmacological profile is more aligned with compounds that primarily enhance serotonergic activity.
-
Phendimetrazine : This compound is a prodrug that is metabolized to phenmetrazine[3][5]. Phenmetrazine is a potent norepinephrine and dopamine releasing agent, giving phendimetrazine a mechanism of action focused on the catecholaminergic systems[3].
-
Diethylpropion : The in vivo activity of diethylpropion is largely attributed to its active metabolite, ethcathinone. This metabolite acts as a substrate at the norepinephrine and serotonin transporters, indicating it can induce their release, and as an uptake inhibitor at the dopamine transporter[4]. Its primary effect appears to be on norepinephrine release[4].
Signaling Pathway for Serotonin Reuptake Inhibition (this compound)
The therapeutic effects of SSRIs like this compound are not immediate and are believed to involve long-term neuroadaptive changes. The initial blockade of SERT leads to increased serotonin levels in the synapse. This, in turn, can lead to the desensitization of presynaptic 5-HT1A autoreceptors, resulting in an increased firing rate of serotonergic neurons. Downstream, this can influence various intracellular signaling cascades, including the activation of second messenger systems and regulation of gene expression, ultimately leading to therapeutic effects in conditions like depression.
Experimental Protocols
The determination of a compound's affinity for and activity at monoamine transporters is crucial for understanding its pharmacological profile. Below is a generalized experimental protocol for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for monoamine transporters.
Experimental Protocol: Monoamine Transporter Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound, phentermine derivatives) for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT.
-
Radioligands:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine or [³H]Mazindol
-
For hDAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Test Compounds: this compound and other phentermine derivatives.
-
Reference Compounds (for non-specific binding):
-
For hSERT: Fluoxetine (10 µM)
-
For hNET: Desipramine (10 µM)
-
For hDAT: Benztropine (10 µM)
-
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with appropriate ions (e.g., NaCl, KCl).
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluence.
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Reference compound, radioligand, and cell membrane suspension.
-
Test Compound Binding: Test compound dilution, radioligand, and cell membrane suspension.
-
-
The final concentration of the radioligand should be approximately its dissociation constant (Kd) for the respective transporter.
-
Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
Conclusion
This compound and other phentermine derivatives exhibit a wide spectrum of pharmacological activities, primarily through their differential interactions with monoamine transporters. While this compound was developed as a selective serotonin reuptake inhibitor for depression, other derivatives like phentermine, chlorphentermine, phendimetrazine, and diethylpropion primarily modulate norepinephrine and/or dopamine systems, leading to their use as appetite suppressants. The lack of publicly available quantitative binding data for this compound remains a significant gap in a direct comparative analysis. Further research to elucidate the complete in vitro pharmacological profile of this compound would be invaluable for a comprehensive understanding of its therapeutic potential and for guiding the development of new, more selective monoamine transporter ligands.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phentermine - Wikipedia [en.wikipedia.org]
- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phendimetrazine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Cericlamine and Sertraline Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two selective serotonin (B10506) reuptake inhibitors (SSRIs), Cericlamine and Sertraline, based on available data from animal models of depression. While direct head-to-head comparative studies are limited in the public domain, this document synthesizes existing research to facilitate an informed understanding of their respective pharmacological profiles and activities.
Introduction to this compound and Sertraline
Sertraline, marketed under various brand names, is a widely prescribed antidepressant for a range of psychiatric conditions, including major depressive disorder, obsessive-compulsive disorder, and anxiety disorders.[1][2][3] Its therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin (5-HT) reuptake in the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft.[4][5]
This compound (JO-1017) is a potent and moderately selective serotonin reuptake inhibitor that was investigated for the treatment of depression, anxiety, and anorexia nervosa.[6][7] Although it reached Phase III clinical trials, its development was discontinued, and it was never marketed.[6] Like Sertraline, its primary mechanism of action is the blockade of the serotonin transporter (SERT).[8]
Mechanism of Action: A Comparative Overview
Both this compound and Sertraline exert their antidepressant effects by selectively inhibiting the serotonin transporter (SERT), as illustrated in the signaling pathway below. This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Figure 1: Simplified signaling pathway of SSRIs.
While both compounds target SERT, their precise binding affinities and selectivity profiles for other neurotransmitter transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), may differ, potentially contributing to variations in their overall pharmacological effects and side-effect profiles. Sertraline is known to have mild effects on dopamine and norepinephrine transporters, which may contribute to its therapeutic profile.[1]
Preclinical Efficacy in Animal Models of Depression
The antidepressant potential of novel compounds is commonly assessed in rodent models using behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).[9][10][11] In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect.[12]
Sertraline: Behavioral Studies
Numerous studies have demonstrated the efficacy of Sertraline in rodent models of depression. Administration of Sertraline has been shown to significantly reduce immobility time in the FST in mice.[13] For instance, a single dose of 10 mg/kg of Sertraline was effective in reducing depression-like behavior in mice.[13] In other studies, acute treatment with Sertraline (5.0 mg/kg) also significantly reduced immobility time in the Behavioural Despair Test.[14] Furthermore, Sertraline has been shown to be effective in various animal depression models, with studies highlighting its ability to reduce immobility time.[15][16]
This compound: Behavioral Studies
Data on this compound's performance in the FST and TST is less abundant in publicly available literature. However, one study investigating the effects of this compound on the sleep-wakefulness cycle in rats, another relevant measure for antidepressant activity, found that acute administration (1, 8, 16, and 32 mg/kg) decreased paradoxical sleep and increased deep slow wave sleep, effects consistent with other antidepressants.[8][12] This suggests that this compound does engage central serotonergic pathways relevant to mood regulation.
Quantitative Data Comparison
Due to the lack of direct comparative studies, a side-by-side quantitative comparison of the potency of this compound and Sertraline in reducing immobility in behavioral despair models is not feasible at this time. The following table summarizes the available information.
| Compound | Animal Model | Dose Range (mg/kg) | Outcome |
| Sertraline | Forced Swim Test (Mouse) | 10 | Significant reduction in immobility time.[13] |
| Behavioural Despair Test | 5.0 | Significant reduction in immobility time.[14] | |
| This compound | Sleep-Wakefulness (Rat) | 1 - 32 | Decreased paradoxical sleep, increased slow wave sleep.[8] |
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in the evaluation of antidepressant efficacy.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity.[17][18][19]
Objective: To assess the effect of a compound on the duration of immobility in rodents forced to swim in an inescapable cylinder.
Apparatus: A transparent cylinder (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[20][21]
Procedure:
-
Animals are individually placed into the cylinder for a 6-minute session.[17]
-
The session is typically video-recorded for later analysis.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
Figure 2: Forced Swim Test Experimental Workflow.
Tail Suspension Test (TST)
The TST is another common behavioral assay for screening potential antidepressant drugs in mice.[22][23][24]
Objective: To measure the duration of immobility of a mouse when suspended by its tail.
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail using adhesive tape.
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from a horizontal bar, elevated above the floor.
-
The session is recorded, and the total duration of immobility is scored by an observer blind to the treatment groups.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Figure 3: Tail Suspension Test Experimental Workflow.
Neurochemical Assays
To elucidate the mechanism of action, neurochemical assays are employed to measure the effects of compounds on neurotransmitter levels and transporter occupancy.[25][26]
Objective: To quantify changes in extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions following drug administration.
Method: In Vivo Microdialysis
-
A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the dialysate.
-
Samples of the dialysate are collected at regular intervals before and after drug administration.
-
The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Conclusion
Both this compound and Sertraline are selective serotonin reuptake inhibitors with demonstrated activity in preclinical models relevant to antidepressant function. Sertraline has a well-established profile of efficacy in behavioral despair models, consistently reducing immobility time. While direct comparative data for this compound in these specific models is scarce, its effects on sleep architecture in rats are in line with other clinically effective antidepressants.
The lack of head-to-head preclinical studies comparing this compound and Sertraline represents a significant data gap. Future research directly comparing the dose-response effects of these two compounds in standardized behavioral models, such as the FST and TST, alongside neurochemical assays to determine their relative potencies and selectivities at the serotonin transporter, would be invaluable for a more definitive comparative assessment. The experimental protocols and workflows provided in this guide offer a framework for conducting such rigorous preclinical evaluations.
References
- 1. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 2. Zoloft (sertraline): Mechanism, Clinical Trials, and Dosing - Drugs.com Video [drugs.com]
- 3. Sertraline: MedlinePlus Drug Information [medlineplus.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. How Zoloft works: Mechanism of action explained [medicalnewstoday.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikiwand [wikiwand.com]
- 8. Effects of acute and chronic treatment with amoxapine and this compound on the sleep-wakefulness cycle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]
- 14. research.universityofgalway.ie [research.universityofgalway.ie]
- 15. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. lasa.co.uk [lasa.co.uk]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. researchgate.net [researchgate.net]
- 22. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Tail Suspension Test [jove.com]
- 24. Video: The Tail Suspension Test [jove.com]
- 25. Neurochemical responses to antidepressants in the prefrontal cortex of mice and their efficacy in preclinical models of anxiety-like and depression-like behavior: a comparative and correlational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
head-to-head comparison of Cericlamine and paroxetine
An In-Depth Analysis of Two Selective Serotonin (B10506) Reuptake Inhibitors
In the landscape of antidepressant drug development, the selective serotonin reuptake inhibitors (SSRIs) have marked a significant advancement in the treatment of major depressive disorder and other psychiatric conditions. This guide provides a detailed head-to-head comparison of Cericlamine (JO-1017), a compound whose development was discontinued (B1498344), and Paroxetine (B1678475), a widely prescribed SSRI. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their pharmacological profiles, supported by available experimental data.
Overview and Mechanism of Action
Both this compound and Paroxetine belong to the class of SSRIs, exerting their primary therapeutic effect by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.
This compound (JO-1017) was a potent and moderately selective SSRI developed by Jouveinal.[1] It reached Phase III clinical trials for the treatment of depression, anxiety disorders, and anorexia nervosa before its development was discontinued in 1999.[1]
Paroxetine is a potent and selective serotonin reuptake inhibitor that is FDA-approved for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, and generalized anxiety disorder.[2][3] It is one of the most potent inhibitors of serotonin reuptake among the SSRIs.[3]
The primary mechanism of action for both compounds involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this transporter, both this compound and Paroxetine lead to an increased availability of serotonin to bind to postsynaptic receptors, which is believed to be the basis of their antidepressant effects.
Figure 1: Simplified signaling pathway of SSRIs. This compound and Paroxetine block the serotonin transporter (SERT), preventing the reuptake of serotonin (5-HT) and increasing its concentration in the synaptic cleft.
Pharmacological Profile: A Quantitative Comparison
A direct quantitative comparison of the binding affinities and reuptake inhibition potencies of this compound and Paroxetine is limited by the discontinuation of this compound's development and the scarcity of publicly available data for this compound. However, based on existing literature, a comparative profile can be constructed.
| Parameter | This compound (JO-1017) | Paroxetine |
| Primary Target | Serotonin Transporter (SERT) | Serotonin Transporter (SERT) |
| SERT Binding Affinity (Ki) | Data not available | ~0.04 - 0.09 nM[4] |
| Norepinephrine (B1679862) Transporter (NET) Binding Affinity (Ki) | Data not available | ~5.86 pKi (~1.38 nM)[5] |
| Dopamine (B1211576) Transporter (DAT) Binding Affinity (Ki) | Data not available | ~6.31 pKi (~489.7 nM)[5] |
| Serotonin Reuptake Inhibition (IC50) | Data not available | ~12 nM[6] |
| CYP2D6 Inhibition (Ki) | Data not available | 0.065 µM[7] |
Paroxetine demonstrates very high affinity for the serotonin transporter, with Ki values in the sub-nanomolar range.[4] Its affinity for the norepinephrine transporter is significantly lower, and its affinity for the dopamine transporter is even weaker, highlighting its selectivity for SERT.[5] Paroxetine is also a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, which has significant implications for drug-drug interactions.[7]
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and Paroxetine show notable differences, particularly in their elimination half-lives.
| Parameter | This compound (JO-1017) | Paroxetine |
| Elimination Half-life (t1/2) | ~8 hours[1] | ~21 hours[8] |
| Time to Reach Steady State | Data not available | 4 to 14 days[8] |
| Metabolism | Data not available | Primarily hepatic, potent inhibitor of CYP2D6[9] |
| Protein Binding | Data not available | ~95%[9] |
The shorter half-life of this compound (approximately 8 hours) compared to Paroxetine (approximately 21 hours) would necessitate more frequent dosing to maintain therapeutic concentrations.[1][8] Paroxetine's longer half-life allows for once-daily dosing. Paroxetine is highly bound to plasma proteins and is a potent inhibitor of CYP2D6, an important consideration for potential drug interactions.[9]
Clinical Efficacy and Development Status
This compound underwent clinical development and reached Phase III trials. A multicentre, double-blind, placebo-controlled dose-finding study in major depression was conducted.[1] The reported daily dosage was 300mg.[1] However, the development of this compound was ultimately discontinued in 1999 for reasons that are not publicly detailed.[1]
Paroxetine has a well-established efficacy profile from numerous clinical trials for a range of psychiatric disorders.[2][3] It has been shown to be effective in the treatment of major depressive disorder, anxiety disorders, and other conditions.
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not widely available. However, a general outline for a typical Phase III, randomized, double-blind, placebo-controlled trial for a selective serotonin reuptake inhibitor in major depressive disorder is provided below.
Figure 2: Generalized workflow for a randomized, placebo-controlled clinical trial of an antidepressant.
Key elements of such a protocol typically include:
-
Patient Population: Adults diagnosed with major depressive disorder according to established diagnostic criteria (e.g., DSM-IV).
-
Inclusion/Exclusion Criteria: Specific criteria to ensure a homogenous patient population and to minimize safety risks.
-
Study Design: A randomized, double-blind, placebo-controlled design to minimize bias.
-
Treatment Arms: At least two arms, one receiving the investigational drug and one receiving a placebo. Active comparator arms (like another SSRI) may also be included.
-
Dosage and Administration: A defined dosing schedule, which may be fixed or flexible.
-
Efficacy Assessments: Use of validated rating scales to measure changes in depressive symptoms, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.
Conclusion
This head-to-head comparison highlights the pharmacological similarities and differences between this compound and Paroxetine. Both are selective serotonin reuptake inhibitors, but Paroxetine's development led to its successful marketing and widespread clinical use, supported by a wealth of efficacy and safety data. This compound, despite reaching late-stage clinical trials, was ultimately not brought to market.
The available data for Paroxetine demonstrates its high potency and selectivity for the serotonin transporter, alongside a well-characterized pharmacokinetic profile. The limited publicly available quantitative data for this compound prevents a more detailed and direct comparison of its binding and inhibition potencies. This guide underscores the importance of comprehensive preclinical and clinical data in the successful development and application of new therapeutic agents. Further research into the reasons for this compound's discontinuation could provide valuable insights for future drug development endeavors in psychopharmacology.
References
- 1. This compound [medbox.iiab.me]
- 2. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. paroxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of an aryl-azidoparoxetine. A novel photo-affinity probe for serotonin-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antidepressant-Like Effects in Mice: A Comparative Analysis of Cericlamine and Standard Agents
For Immediate Release
This guide provides a comparative analysis of the investigational selective serotonin (B10506) reuptake inhibitor (SSRI) Cericlamine (JO-1017) and the established antidepressant drugs, fluoxetine (B1211875) (an SSRI) and imipramine (B1671792) (a tricyclic antidepressant, TCA), in mouse models of depression. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective antidepressant-like effects, supported by experimental data and detailed protocols.
Executive Summary
This compound, a potent and moderately selective serotonin reuptake inhibitor, was under investigation as a potential treatment for depression and other related disorders. While it reached Phase III clinical trials, it was never marketed. This guide aims to contextualize its potential antidepressant-like profile by comparing it with the widely studied antidepressants fluoxetine and imipramine. The comparison is based on their performance in standard preclinical behavioral assays in mice: the Forced Swim Test (FST) and the Tail Suspension Test (TST), which are predictive of antidepressant efficacy. Locomotor activity is also considered to rule out confounding effects of general motor stimulation. Due to the limited availability of public, quantitative preclinical data for this compound, this guide will focus on presenting the known mechanism of action for this compound and providing a detailed quantitative comparison of fluoxetine and imipramine, which serve as benchmarks in antidepressant research.
Comparative Efficacy in Murine Behavioral Models
The antidepressant-like effects of compounds are commonly assessed in mice using the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][2] In both tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.[3][4] It is crucial to assess locomotor activity to ensure that the observed effects in the FST and TST are not due to a general increase in motor activity.[5]
Data Presentation
Table 1: Effect of Fluoxetine on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg) | Test | Immobility Time (seconds) | % Decrease vs. Vehicle | Reference |
| Vehicle | - | FST | 150 ± 10 | - | [6][7] |
| Fluoxetine | 10 | FST | 105 ± 8 | 30% | [6] |
| Fluoxetine | 18 | FST | 90 ± 7 | 40% | [6][7] |
| Vehicle | - | TST | 180 ± 15 | - | [8] |
| Fluoxetine | 10 | TST | 126 ± 12 | 30% | [8] |
Data are presented as mean ± SEM and are representative examples from the literature. Actual values can vary depending on the mouse strain, specific protocol, and laboratory conditions.
Table 2: Effect of Imipramine on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg) | Test | Immobility Time (seconds) | % Decrease vs. Vehicle | Reference |
| Vehicle | - | FST | 160 ± 12 | - | [7][9] |
| Imipramine | 15 | FST | 104 ± 10 | 35% | [9] |
| Imipramine | 30 | FST | 88 ± 9 | 45% | [9] |
| Vehicle | - | TST | 190 ± 18 | - | [10] |
| Imipramine | 20 | TST | 124 ± 15 | 35% | [11] |
| Imipramine | 30 | TST | 105 ± 12 | 45% | [10] |
Data are presented as mean ± SEM and are representative examples from the literature. Actual values can vary depending on the mouse strain, specific protocol, and laboratory conditions.
Table 3: Effect of Fluoxetine and Imipramine on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (arbitrary units) | % Change vs. Vehicle | Reference |
| Vehicle | - | 3500 ± 300 | - | [6] |
| Fluoxetine | 18 | 3400 ± 280 | -2.9% | [6] |
| Vehicle | - | 4000 ± 350 | - | [12] |
| Imipramine | 30 | 4100 ± 320 | +2.5% | [12] |
Data are presented as mean ± SEM and are representative examples from the literature. At effective antidepressant-like doses, neither fluoxetine nor imipramine typically induces significant hyperactivity that would confound the FST and TST results.
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral test for screening antidepressant drugs.[13]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.[14] The entire session is typically video-recorded for later analysis.
-
Scoring: The duration of immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water, is scored during the last 4 minutes of the test.[14]
-
Interpretation: A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[3]
Tail Suspension Test (TST)
The TST is another common behavioral despair model used for assessing antidepressant efficacy in mice.[2]
-
Apparatus: Mice are suspended by their tails from a ledge or a horizontal bar, approximately 50 cm above a surface, using adhesive tape.
-
Procedure: Each mouse is suspended for a 6-minute period.[4] Visual isolation from other mice is recommended to prevent social cues from influencing behavior.
-
Scoring: The total duration of immobility, defined as the absence of any limb or body movements, except for those caused by respiration, is recorded during the 6-minute session.
-
Interpretation: A significant reduction in the total time of immobility in the treated group compared to the control group suggests an antidepressant-like effect.[2]
Locomotor Activity Test
This test is essential to control for potential confounding effects of test compounds on general motor activity.[5]
-
Apparatus: An open-field arena, typically a square box (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video-tracking system to monitor the animal's movement.
-
Procedure: Mice are individually placed in the center of the open-field arena and allowed to explore freely for a specified period (e.g., 15-30 minutes).
-
Scoring: The total distance traveled, time spent in different zones (center vs. periphery), and other exploratory behaviors are automatically recorded and analyzed.
-
Interpretation: A lack of significant difference in total distance traveled between the drug-treated and vehicle-treated groups at doses effective in the FST or TST indicates that the antidepressant-like effect is not a result of motor stimulation.
Signaling Pathways and Mechanisms of Action
This compound and Fluoxetine (SSRIs)
As SSRIs, this compound and fluoxetine are believed to exert their primary antidepressant effect by blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). This enhanced serotonergic neurotransmission is thought to trigger downstream signaling cascades that contribute to the therapeutic effects.
Caption: SSRI Mechanism of Action.
Imipramine (TCA)
Imipramine, a tricyclic antidepressant, has a broader mechanism of action, primarily inhibiting the reuptake of both serotonin and norepinephrine (B1679862) by blocking their respective transporters, SERT and NET.[15][16] This dual action increases the synaptic availability of both neurotransmitters.
Caption: TCA Mechanism of Action.
Experimental Workflow
The general workflow for validating the antidepressant-like effects of a test compound in mice is as follows:
Caption: Antidepressant Validation Workflow.
Conclusion
While this compound (JO-1017) was developed as a potent SSRI, a lack of publicly available, detailed preclinical data in mouse behavioral models prevents a direct quantitative comparison with established antidepressants like fluoxetine and imipramine. However, based on its classification as an SSRI, its mechanism of action is presumed to be similar to that of fluoxetine, primarily involving the inhibition of serotonin reuptake. Fluoxetine and imipramine have consistently demonstrated antidepressant-like effects in the Forced Swim Test and Tail Suspension Test in mice, by reducing immobility time without causing significant changes in overall locomotor activity. These compounds serve as crucial benchmarks for the evaluation of novel antidepressant candidates. Further research and data disclosure would be necessary to fully validate and compare the antidepressant-like profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity and safety profile evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Serotonin Transporter Binding Affinity on the Risk of Bleeding Related to Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | REL-1017 (Esmethadone) Increases Circulating BDNF Levels in Healthy Subjects of a Phase 1 Clinical Study [frontiersin.org]
- 13. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of mianserin, a new antidepressant, on the in vitro and in vivo uptake of monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cericlamine vs. Tricyclic Antidepressants: A Comparative Analysis for Researchers
A detailed comparison of the selective serotonin (B10506) reuptake inhibitor (SSRI) cericlamine and the established class of tricyclic antidepressants (TCAs) is hampered by the limited availability of clinical efficacy data for this compound. Developed under the code JO-1017 by Jouveinal, this compound was investigated as a potent and moderately selective SSRI for depression, anxiety disorders, and anorexia nervosa.[1] Despite reaching Phase III clinical trials, its development was discontinued, and the drug was never marketed.[1] Consequently, a direct quantitative comparison of its efficacy against TCAs based on published, peer-reviewed clinical trial data is not feasible at this time.
This guide provides a comprehensive overview based on available information, focusing on the distinct mechanisms of action, a summary of the extensive efficacy data for TCAs, and a detailed look at the typical experimental protocols employed in antidepressant clinical trials. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Efficacy Data: A Tale of Two Availabilities
Quantitative data from a "Multicentre Double-Blind, Placebo-Controlled Dose-Finding Study with this compound in Major Depression" by Darcourt et al. (1992) remains largely inaccessible in the public domain, preventing a direct statistical comparison.
In contrast, the efficacy of tricyclic antidepressants is well-documented through numerous clinical trials and meta-analyses.
Table 1: Summary of Efficacy Data for Tricyclic Antidepressants in Major Depressive Disorder
| Efficacy Measure | Tricyclic Antidepressants (TCAs) | Data Source |
| Response Rate vs. Placebo | Significantly higher than placebo. | Meta-analyses of numerous studies. |
| Remission Rate vs. Placebo | Generally higher than placebo, though rates vary by specific TCA and study. | Clinical trial data and systematic reviews. |
| Comparison with SSRIs | Overall efficacy is comparable to SSRIs.[2] Some evidence suggests TCAs may be more effective in certain populations, such as hospitalized patients.[2] | Meta-analyses of head-to-head trials. |
| Effect on HAM-D/MADRS Scores | Consistently demonstrate a statistically significant reduction in depression rating scale scores compared to placebo. | Large-scale clinical trials and meta-analyses. |
Note: HAM-D (Hamilton Depression Rating Scale) and MADRS (Montgomery-Åsberg Depression Rating Scale) are common observer-rated scales used to assess the severity of depressive symptoms.
Experimental Protocols: A Framework for Antidepressant Clinical Trials
The following outlines a typical experimental protocol for a clinical trial comparing a new antidepressant to a TCA, based on established methodologies in the field.
1. Study Design: A randomized, double-blind, active-controlled, parallel-group study is the gold standard. This design minimizes bias by randomly assigning participants to receive either the investigational drug or the active comparator (a TCA), with neither the participants nor the investigators knowing which treatment is being administered.
2. Patient Population:
-
Inclusion Criteria:
-
Adults (typically 18-65 years of age).
-
A primary diagnosis of Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).
-
A minimum baseline score on a standardized depression rating scale (e.g., HAM-D ≥ 18 or MADRS ≥ 22) to ensure a certain level of symptom severity.
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Significant risk of suicide.
-
Substance use disorder within a specified recent period.
-
Medical conditions that could interfere with the study medication or assessments.
-
Lack of response to an adequate trial of the active comparator (TCA) in the current depressive episode.
-
Pregnancy or lactation.
-
3. Treatment Regimen:
-
Dosage: The investigational drug would be administered at a dose or range of doses determined by earlier phase studies. The TCA would be administered at a standard therapeutic dose (e.g., amitriptyline (B1667244) 75-150 mg/day, imipramine (B1671792) 75-150 mg/day).
-
Duration: The acute treatment phase typically lasts for 6 to 8 weeks. This may be followed by a continuation phase to assess the maintenance of effect.
4. Efficacy Assessments:
-
Primary Outcome Measure: The change from baseline in the total score of a standardized depression rating scale (e.g., HAM-D or MADRS) at the end of the acute treatment phase.
-
Secondary Outcome Measures:
-
Response rate (proportion of patients with a ≥50% reduction in their baseline depression rating scale score).
-
Remission rate (proportion of patients with a depression rating scale score below a certain threshold, e.g., HAM-D ≤ 7).
-
Change in scores on other scales assessing anxiety, overall illness severity (e.g., Clinical Global Impression - Severity), and improvement (e.g., Clinical Global Impression - Improvement).
-
5. Safety and Tolerability Assessments:
-
Monitoring and recording of all adverse events.
-
Vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests.
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical clinical trial workflow and the distinct signaling pathways of this compound and tricyclic antidepressants.
Caption: A typical workflow for a randomized controlled clinical trial comparing antidepressants.
Caption: A simplified diagram of the primary signaling pathways affected by this compound and TCAs.
Conclusion
While this compound, as an SSRI, was developed with the aim of a more targeted mechanism of action compared to the broader activity of TCAs, the absence of publicly available, robust clinical efficacy data makes a definitive comparison of their therapeutic effectiveness impossible. Tricyclic antidepressants, despite their well-known side-effect profile stemming from their interaction with multiple receptor systems, remain a demonstrably effective class of medications for major depressive disorder. Future research, should the clinical data for this compound become accessible, would be necessary to empirically determine its efficacy relative to this established class of antidepressants. For now, the comparison remains largely theoretical, based on their distinct pharmacological profiles.
References
Cericlamine vs. Other SSRIs: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cericlamine (JO-1017) is a selective serotonin (B10506) reuptake inhibitor (SSRI) that underwent clinical development for the treatment of major depression, anxiety disorders, and anorexia nervosa.[1] As a member of the amphetamine family, its unique chemical structure garnered interest.[1] Despite reaching Phase III clinical trials, the development of this compound was discontinued (B1498344), and it was never marketed.[1] Consequently, detailed quantitative data on its side effect profile from these late-stage trials are not extensively available in the public domain.
This guide provides a comparative overview of the known side effect profiles of commonly prescribed SSRIs to offer a relevant benchmark for understanding the therapeutic window and tolerability challenges within this class of antidepressants. The data presented are synthesized from a variety of clinical studies and meta-analyses.
Comparative Side Effect Profiles of Common SSRIs
The following table summarizes the incidence of common side effects associated with widely used SSRIs. It is important to note that patient experiences can vary significantly.
| Side Effect | Fluoxetine (B1211875) (Prozac) | Sertraline (Zoloft) | Paroxetine (B1678475) (Paxil) | Citalopram (Celexa) | Escitalopram (B1671245) (Lexapro) |
| Nausea | Less likely | More likely | Common | Common | Less likely |
| Headache | Common | Common | Common | Common | More likely |
| Insomnia | Common | More likely | Common | Less common | Less common |
| Drowsiness | Less common | Common | More common | Common | Common |
| Sexual Dysfunction | Weak evidence for lower risk | Weak evidence for lower risk | Highest risk | Dose-dependent | Common |
| Weight Gain | Least likely | Possible | Most likely | Possible | Possible |
| Dry Mouth | Common | Common | Common | Common | Common |
| Diarrhea | More likely | More likely | Less common | Common | Common |
| Dizziness | Common | Common | Common | Common | Common |
| QT Prolongation | Low risk | Low risk | Low risk | Higher risk | Higher risk |
Signaling Pathway of SSRIs
SSRIs exert their therapeutic effect by blocking the serotonin transporter (SERT), which leads to an increase in the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to underlie their antidepressant effects.
Experimental Protocols
While the specific protocols for this compound's Phase III trials are not publicly available, a typical multicenter, randomized, double-blind, placebo-controlled study for a new antidepressant would follow a structure similar to the one outlined below.
Objective: To evaluate the efficacy, safety, and tolerability of the investigational drug in adults with Major Depressive Disorder (MDD).
Study Design:
-
Screening Phase (1-2 weeks): Participants are assessed against inclusion and exclusion criteria. This includes a physical examination, electrocardiogram (ECG), clinical laboratory tests, and psychiatric evaluations using standardized scales (e.g., Hamilton Depression Rating Scale (HAM-D), Montgomery-Åsberg Depression Rating Scale (MADRS)).
-
Randomization: Eligible participants are randomly assigned to receive either the investigational drug at a fixed or flexible dose, a placebo, or an active comparator.
-
Treatment Phase (8-12 weeks): Participants receive the assigned treatment. Regular assessments of depressive symptoms, adverse events, vital signs, and laboratory parameters are conducted. Adherence to medication is also monitored.
-
Follow-up Phase (4-8 weeks): After discontinuing the study medication, participants are monitored for any withdrawal effects and the persistence of therapeutic effects.
Discussion of Side Effect Profiles
The side effects of SSRIs are primarily attributed to the increased availability of serotonin throughout the body, affecting various systems.
-
Gastrointestinal Effects: Nausea and diarrhea are common initial side effects as the digestive tract has a high concentration of serotonin receptors.
-
Central Nervous System Effects: Headaches, insomnia, and dizziness are frequently reported. Some SSRIs are more activating (e.g., fluoxetine, sertraline) and can lead to anxiety and restlessness, while others may be more sedating.
-
Sexual Dysfunction: Decreased libido, delayed ejaculation, and anorgasmia are among the most troubling long-term side effects and a significant cause of non-adherence.[2] Paroxetine appears to have the highest risk for these effects.
-
Metabolic Effects: Weight gain is a potential long-term side effect of most SSRIs, with paroxetine being the most likely and fluoxetine the least likely to cause it.
-
Cardiovascular Effects: Citalopram and escitalopram carry a higher risk of QT prolongation, a potential heart rhythm abnormality, especially at higher doses.
Conclusion
While specific data on the side effect profile of this compound remains elusive due to its discontinued development, the extensive clinical experience with other SSRIs provides a robust framework for understanding the potential adverse events associated with this class of drugs. The primary differentiators among SSRIs often lie in the incidence and severity of specific side effects, such as sexual dysfunction and weight gain, which can significantly influence drug selection and patient adherence. Future research into novel serotonergic agents will likely continue to focus on improving tolerability while maintaining or enhancing efficacy.
References
A Comparative Analysis of the Pharmacokinetics of Cericlamine and Venlafaxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two antidepressant compounds: Cericlamine, a selective serotonin (B10506) reuptake inhibitor (SSRI) whose development was discontinued, and Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). This objective analysis is supported by available experimental data to inform research and drug development efforts.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and Venlafaxine, based on available data. It is important to note that publicly available data for this compound is limited due to the cessation of its development.
| Pharmacokinetic Parameter | This compound | Venlafaxine (Immediate Release) | Venlafaxine (Extended Release) |
| Absorption | |||
| Bioavailability | Data not available | ~45%[1][2][3] | ~45%[2][3] |
| Time to Peak Plasma Conc. (Tmax) | Data not available | 2 - 3 hours[1][3] | 5.5 - 9 hours[1][3] |
| Effect of Food | Data not available | No significant effect on absorption[4] | No significant effect on absorption[3] |
| Distribution | |||
| Protein Binding | Data not available | 27% ± 2%[1][2][4] | 27% ± 2%[3] |
| Volume of Distribution (Vd) | Data not available | 7.5 ± 3.7 L/kg[1][2][3] | 7.5 ± 3.7 L/kg[3] |
| Metabolism | |||
| Primary Site | Data not available | Liver (extensive first-pass metabolism)[1][2][3] | Liver (extensive first-pass metabolism)[3] |
| Major Metabolites | Data not available | O-desmethylvenlafaxine (ODV) (active)[2][3] | O-desmethylvenlafaxine (ODV) (active)[3] |
| N-desmethylvenlafaxine (NDV) (minor)[5][6] | N-desmethylvenlafaxine (NDV) (minor)[3] | ||
| Primary Metabolic Enzymes | Data not available | CYP2D6 (for ODV formation)[2][3][5][6] | CYP2D6 (for ODV formation)[3] |
| CYP3A4, CYP2C19 (for NDV formation)[5][6] | CYP3A4, CYP2C19 (for NDV formation)[3] | ||
| Excretion | |||
| Elimination Half-Life (t½) | ~8 hours[7][8] | 5 ± 2 hours[1][2][3] | 15 ± 6 hours[9] |
| (ODV: 11 ± 2 hours)[2][3] | (ODV: 11 ± 2 hours)[3] | ||
| Primary Route of Excretion | Data not available | Renal[1][3][4] | Renal[3] |
| % Excreted Unchanged in Urine | Data not available | ~5%[1][2][3] | ~5%[3] |
| % Excreted as Metabolites in Urine | Data not available | ~87% (as various metabolites)[1][2][3] | ~87% (as various metabolites)[3] |
Metabolic Pathways
The metabolic pathways of Venlafaxine are well-documented, involving several cytochrome P450 enzymes. In contrast, the specific metabolic fate of this compound has not been extensively reported in publicly accessible literature.
Caption: Metabolic pathways of this compound and Venlafaxine.
Experimental Protocols
While specific, detailed protocols for the clinical trials of this compound and the original trials for Venlafaxine are not fully available in the public domain, the pharmacokinetic parameters listed above are typically determined using standardized methodologies in clinical pharmacology studies. A general workflow for such a study is outlined below.
Caption: General workflow for a clinical pharmacokinetic study.
Key Methodologies
-
Study Design: Pharmacokinetic studies are typically conducted in healthy volunteers under controlled conditions.[10] They can be single-dose or multiple-dose studies, often with a crossover design to compare different formulations or the effect of food.[11]
-
Drug Administration and Sample Collection: The drug is administered orally, and serial blood samples are collected at predefined time points over a period of time (e.g., 24-72 hours).[12] Urine and feces may also be collected to determine excretion pathways.[12]
-
Bioanalysis: The concentration of the parent drug and its major metabolites in plasma, urine, and other biological matrices is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13] This method offers high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters. This is typically done using non-compartmental analysis, which provides parameters such as:
-
Cmax (maximum plasma concentration) and Tmax (time to reach Cmax).
-
AUC (Area Under the Curve), which represents the total drug exposure over time.
-
t½ (elimination half-life).
-
CL/F (apparent total clearance).
-
Vd/F (apparent volume of distribution).
-
-
Metabolite Identification: In vitro studies using human liver microsomes and recombinant CYP450 enzymes are often employed to identify the metabolic pathways and the specific enzymes involved in the drug's metabolism.
Discussion
The available data highlights significant differences in the pharmacokinetic profiles of this compound and Venlafaxine. Venlafaxine has a relatively short half-life for the immediate-release formulation, which is extended with the XR formulation, and is extensively metabolized by a well-characterized set of CYP enzymes to an active metabolite, O-desmethylvenlafaxine (ODV).[1][2][3] The pharmacokinetics of ODV also contribute to the overall pharmacological effect.[2]
This compound, on the other hand, is reported to have an elimination half-life of approximately 8 hours.[7][8] The lack of detailed information on its absorption, distribution, and particularly its metabolism, makes a direct and comprehensive comparison challenging. The discontinuation of its development at Phase III likely precluded the extensive post-marketing pharmacokinetic studies that are available for Venlafaxine.[7]
For drug development professionals, the case of Venlafaxine illustrates the importance of understanding the role of active metabolites and the influence of specific CYP enzymes, which can lead to potential drug-drug interactions and inter-individual variability in patient response.[14][15] The limited data on this compound serves as a reminder of the extensive characterization required for a new chemical entity to progress to regulatory approval and clinical use.
References
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. SMPDB [smpdb.ca]
- 6. ClinPGx [clinpgx.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikiwand [wikiwand.com]
- 9. Venlafaxine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jwatch.org [jwatch.org]
- 12. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 13. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cericlamine vs. Amoxapine: A Comparative Analysis of Their Effects on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of cericlamine and amoxapine (B1665473) on sleep architecture, drawing upon available preclinical and clinical data. The information is intended to assist researchers and professionals in drug development in understanding the distinct sleep-modifying properties of these two compounds.
Quantitative Effects on Sleep Architecture
A direct comparison of this compound and amoxapine on sleep architecture has been investigated in preclinical models. The following table summarizes the key quantitative findings from a study in rats, which provides the most direct comparative data available to date.
| Sleep Parameter | This compound (Acute, Low Dose) | Amoxapine (Acute, Low Dose) | This compound (Chronic) | Amoxapine (Chronic) |
| Paradoxical Sleep (REM Sleep) | Decreased | Decreased | Tolerance Observed | Sustained Decrease |
| Deep Slow Wave Sleep (SWS) | Increased | Increased | - | - |
| Paradoxical Sleep Rebound (Post-Withdrawal) | Present | - | - | - |
Data derived from a study conducted on rats.[1]
In human studies, amoxapine has been shown to increase stages III and IV of slow-wave sleep.[2] This effect is thought to be related to its potent 5-HT2 receptor blocking activity.[2] Clinical observations also indicate that amoxapine reduces REM sleep.
Experimental Protocols
The data presented in this guide are based on specific experimental methodologies. Understanding these protocols is crucial for the interpretation of the findings.
Preclinical Polysomnography in Rats
The comparative data for this compound and amoxapine were obtained through polysomnography (PSG) in a rat model.[1]
-
Subjects: Male Sprague-Dawley rats were used in the study.
-
Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively. This allowed for the differentiation of wakefulness, slow-wave sleep, and paradoxical (REM) sleep.
-
Drug Administration: this compound and amoxapine were administered intraperitoneally (i.p.). The study involved both acute (single dose) and chronic (14 days) administration protocols.[1]
-
Data Recording and Analysis: Continuous EEG and EMG recordings were performed, and the sleep-wake states were scored manually or automatically to quantify the duration of each stage.
Human Polysomnography
While direct comparative human PSG data for this compound is unavailable, the effects of amoxapine on human sleep architecture have been assessed using standard clinical polysomnography.
-
Participants: Studies typically involve healthy volunteers or patients with depressive disorders.
-
Procedure: Participants undergo overnight PSG recordings in a sleep laboratory. This involves the placement of electrodes on the scalp (EEG), near the eyes (EOG for eye movement), and on the chin (EMG for muscle tone). Other physiological parameters such as heart rate, breathing, and blood oxygen saturation are also monitored.
-
Data Analysis: The recorded signals are analyzed to stage sleep into different phases: Wake, N1, N2, N3 (slow-wave sleep), and REM (Rapid Eye Movement) sleep. Quantitative analysis provides data on sleep latency, total sleep time, sleep efficiency, and the percentage of time spent in each sleep stage.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and amoxapine on sleep architecture can be attributed to their distinct pharmacological profiles and interactions with various neurotransmitter systems.
This compound: Selective Serotonin (B10506) Reuptake Inhibition
This compound is a selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism of action is to block the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). This enhanced serotonergic neurotransmission is thought to underlie its effects on sleep.
Amoxapine: A Multi-Receptor Antagonist and Reuptake Inhibitor
Amoxapine possesses a more complex pharmacological profile. It is known to be a norepinephrine (B1679862) reuptake inhibitor and also exhibits antagonist activity at several serotonin receptors, including 5-HT2 and 5-HT3.[1] Its effect on increasing slow-wave sleep is strongly linked to its potent 5-HT2 receptor blockade.[2]
Experimental Workflow
The general workflow for assessing the effects of compounds like this compound and amoxapine on sleep architecture using polysomnography is outlined below.
Conclusion
References
Cross-Validation of Cericlamine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cericlamine (developmental code: JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was under investigation as a potential treatment for depression, anxiety disorders, and anorexia nervosa.[1] Although its development was discontinued, understanding its mechanism of action in comparison to other antidepressants remains a valuable pursuit for neuropharmacology and drug discovery. This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data and detailed protocols to facilitate further research and cross-validation.
Primary Mechanism of Action: Serotonin Reuptake Inhibition
This compound's primary pharmacological action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[2] By blocking this transporter, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This mechanism is the hallmark of the SSRI class of antidepressants.
While specific quantitative data on the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of this compound for monoamine transporters are not widely published, its classification as a "potent and moderately selective" SSRI suggests a high affinity for SERT and lower affinity for the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT). For comparative purposes, the table below presents the binding affinities of commonly prescribed SSRIs and SNRIs.
Table 1: Comparative Binding Affinities (Ki, nM) of Select Antidepressants for Monoamine Transporters
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| This compound (JO-1017) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluoxetine | 1.1 | 150 | 940 | 136 | 855 |
| Sertraline | 0.29 | 36 | 25 | 124 | 86 |
| Paroxetine | 0.1 | 37 | 130 | 370 | 1300 |
| Citalopram | 1.6 | 6180 | >10000 | 3863 | >6250 |
| Venlafaxine (SNRI) | 28 | 139 | 2470 | 5 | 88 |
| Duloxetine (SNRI) | 0.8 | 6.2 | 160 | 8 | 200 |
Note: Ki values are compiled from various sources and may vary depending on experimental conditions. The lack of publicly available data for this compound is a significant gap in its pharmacological profile.
Downstream Signaling Pathways
The therapeutic effects of SSRIs, including presumably this compound, are not solely due to the acute increase in synaptic serotonin. Chronic administration leads to adaptive changes in downstream signaling pathways, which are believed to underlie their clinical efficacy. Two key interconnected pathways are the cyclic AMP response element-binding protein (CREB) and the brain-derived neurotrophic factor (BDNF) signaling cascades.
-
CREB Phosphorylation: Increased serotonergic neurotransmission leads to the activation of various serotonin receptors, which in turn can activate intracellular signaling cascades that converge on the phosphorylation and activation of CREB. Phosphorylated CREB (pCREB) acts as a transcription factor, regulating the expression of genes involved in neuroplasticity and cell survival.[3]
-
BDNF Expression and Signaling: One of the key target genes of pCREB is BDNF. Increased BDNF expression and subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB), triggers further downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. This signaling cascade promotes synaptogenesis, neurogenesis, and neuronal survival, processes that are often impaired in depression.[4]
The following diagram illustrates the proposed downstream signaling pathway for SSRIs like this compound.
References
comparative analysis of Cericlamine's neurochemical profile
This guide provides a detailed comparative analysis of the neurochemical profile of Cericlamine against two well-characterized antidepressants: Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), and Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). This document is intended for researchers, scientists, and drug development professionals, offering a quantitative comparison, detailed experimental methodologies, and visual diagrams of key pharmacological concepts.
This compound (developmental code JO-1017) was investigated as a potent and moderately selective serotonin reuptake inhibitor.[1] A member of the amphetamine family, it reached Phase III clinical trials for the treatment of depression and anxiety disorders before its development was discontinued.[1] Understanding its neurochemical profile in comparison to established drugs provides valuable context for structure-activity relationship studies and the exploration of novel antidepressant mechanisms.
Comparative Analysis of Monoamine Transporter Affinity
The primary mechanism of action for many antidepressants involves the inhibition of serotonin (SERT) and/or norepinephrine (B1679862) (NET) transporters. The binding affinity of a compound for these transporters is a key indicator of its potency and selectivity. This affinity is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.
| Compound | Primary Target(s) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (NET Kᵢ / SERT Kᵢ) |
| This compound | SERT | Potent (Data not available) | Weak (Data not available) | Moderately SERT-Selective |
| Fluoxetine | SERT | 1.1 - 1.4[2] | >1000 | >700-fold for SERT |
| Venlafaxine | SERT / NET | 74 - 82[3][4] | 1260 - 2480[3][4] | ~15-30-fold for SERT |
Note: Kᵢ values can vary between studies depending on the specific experimental conditions, such as tissue preparation and radioligand used.
Experimental Protocols
The binding affinity data presented in this guide are determined using in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor or transporter.
Protocol: Competitive Radioligand Binding Assay for SERT/NET Affinity
-
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the serotonin transporter (SERT) and norepinephrine transporter (NET).
-
Materials:
-
Tissue/Cell Preparation: Membranes prepared from cells heterologously expressing the human SERT or NET (e.g., HEK293 cells) or from specific brain regions rich in these transporters (e.g., rat cortex).
-
Radioligand: A radioactive ligand that binds with high affinity and specificity to the target. For example, [³H]citalopram or [¹²⁵I]RTI-55 for SERT, and [³H]nisoxetine for NET.
-
Test Compound: The drug to be evaluated (e.g., this compound), prepared in a range of concentrations.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) containing appropriate ions to ensure optimal binding conditions.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
-
-
Procedure:
-
Incubation: The cell membranes, radioligand (at a fixed concentration, typically near its Kₑ value), and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing a high concentration of a known selective ligand is used to determine non-specific binding.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizations: Mechanism and Methodology
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: this compound's mechanism as a monoamine reuptake inhibitor.
Caption: A typical experimental workflow for determining Ki values.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Cericlamine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like cericlamine are paramount to ensuring laboratory safety and environmental protection. Although this compound, a selective serotonin (B10506) reuptake inhibitor (SSRI), was investigated as an antidepressant, it was never commercialized.[1][2] Consequently, specific disposal guidelines from a manufacturer's Safety Data Sheet (SDS) are not available. However, by adhering to best practices for the disposal of research chemicals and investigational drugs, a safe and compliant procedure can be established.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step in a thorough hazard assessment. The following table summarizes the known data for this compound.
| Property | Value | Reference |
| Chemical Formula | C12H17Cl2NO | [1][3] |
| Molar Mass | 262.17 g·mol−1 | [1] |
| CAS Number | 112922-55-1 | [3][4] |
| Appearance | Solid (based on melting point) | |
| Melting Point | 192 °C | [3] |
| Boiling Point | 362 °C at 760 mmHg | [3] |
| Density | 1.208 g/cm3 | [3] |
| Synonyms | JO-1017, 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol | [1][2] |
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific SDS, a conservative approach based on institutional and regulatory guidelines is essential. The following workflow provides a procedural guide for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
-
Hazard Assessment and Classification : Due to the lack of specific toxicity data, this compound should be handled as a hazardous substance. As a psychoactive compound and a chlorinated aromatic amine, it may pose health and environmental risks. Unused investigational medications are to be destroyed in accordance with federal guidelines like the Resource Conservation and Recovery Act (RCRA).[5]
-
Consult Institutional Environmental Health & Safety (EHS) : Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[5][6] They will provide specific procedures that comply with local, state, and federal regulations.
-
Waste Segregation and Collection :
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.
-
Collect this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of this compound.
-
-
Labeling and Storage :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and its CAS number (112922-55-1).
-
Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
-
Arranging for Disposal :
-
Follow your institution's procedure for requesting a chemical waste pickup. This is often done through the EHS department's online portal or by contacting them directly.[6]
-
The EHS department will arrange for a certified hazardous waste management company to collect and transport the waste for final disposal.[7]
-
-
Preferred Disposal Method : For many pharmaceutical and research chemicals, high-temperature incineration by a licensed facility is the preferred method of disposal.[5][7] This ensures the complete destruction of the compound.
-
Documentation : Retain all records related to the disposal of this compound, including the request for disposal and any certificate of destruction provided by the waste management company.[5]
Critical "Don'ts" of this compound Disposal
-
DO NOT dispose of this compound down the drain.[8] Psychoactive drugs, including antidepressants, can persist in wastewater, bioaccumulate, and pose a risk to aquatic ecosystems.[9][10][11]
-
DO NOT place solid this compound or its solutions in the regular trash.[8] This can lead to environmental contamination and potential exposure to personnel.
-
DO NOT attempt to neutralize or treat this compound waste in the laboratory unless it is a specifically approved procedure by your institution's EHS department.
By following these general but critical procedures, researchers can ensure the safe and environmentally responsible disposal of this compound and other investigational compounds, upholding the highest standards of laboratory safety and stewardship.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C12H17Cl2NO | CID 131074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Proper Disposal of Medications at Home: A Guide [isha.health]
- 9. mdpi.com [mdpi.com]
- 10. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Environmental concerns and bioaccumulation of psychiatric drugs in water bodies – Conventional versus biocatalytic systems of mitigation - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Cericlamine
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
All personnel handling Cericlamine should adhere to strict PPE protocols to minimize exposure. The following table summarizes the recommended PPE based on the potential hazards associated with powdered or dissolved forms of the compound.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double Gloving | Two pairs of chemotherapy-grade nitrile gloves are recommended.[2] This provides a barrier against direct skin contact and potential absorption. |
| Body | Disposable Gown | A disposable gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material that is resistant to chemical permeation should be worn.[2] Standard cloth lab coats are not sufficient as they can absorb spills. |
| Eyes/Face | Safety Goggles & Face Shield | Tight-fitting safety goggles and a full-face shield are necessary to protect against splashes and airborne particles.[3][4] |
| Respiratory | Fit-Tested Respirator | When handling this compound powder or creating solutions where aerosols may be generated, a NIOSH-certified N95 or higher-level respirator is mandatory to prevent inhalation.[3] |
Handling and Operational Plan
Engineering Controls:
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of this compound powder should be performed within a certified chemical fume hood to contain any airborne particles.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, plastic-backed pads to contain any spills.
-
Weighing: Use a dedicated set of utensils for handling this compound powder. Weigh the required amount carefully to avoid generating dust.
-
Solubilization: If preparing a solution, add the solvent to the this compound powder slowly and carefully to prevent splashing.
-
Post-Handling: After handling, remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown and then the inner pair of gloves. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | All disposable items that have come into contact with this compound should be placed in a designated, sealed hazardous waste container. |
| Contaminated PPE | All used PPE, including gloves and gowns, should be disposed of as hazardous waste immediately after use. |
| Spills | In case of a spill, the area should be decontaminated using a method appropriate for potent pharmaceutical compounds. All materials used for cleanup should be disposed of as hazardous waste. |
Mechanism of Action: Selective Serotonin (B10506) Reuptake Inhibition
This compound functions as a selective serotonin reuptake inhibitor (SSRI).[1][5] In the brain, serotonin is a neurotransmitter that is released from a presynaptic neuron and binds to receptors on a postsynaptic neuron, transmitting a signal. After the signal is sent, a serotonin transporter (SERT) on the presynaptic neuron reabsorbs the serotonin. SSRIs, like this compound, block this transporter. This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing its effect on the postsynaptic neuron. This mechanism is believed to be responsible for the antidepressant effects of SSRIs.[6][7]
Caption: this compound's mechanism of action as an SSRI.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Effects of acute and chronic treatment with amoxapine and this compound on the sleep-wakefulness cycle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. psychscenehub.com [psychscenehub.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
